4-Formylphenyl 3-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-formylphenyl) 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-3-2-4-13(9-11)15(17)18-14-7-5-12(10-16)6-8-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSMWFMAPQCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Landscape of Formylphenyl Methylbenzoates: A Technical Guide for Researchers
An In-depth Exploration of Isomeric Scaffolds for Drug Discovery and Materials Science
Introduction: Addressing the Isomeric Ambiguity of 4-Formylphenyl 3-Methylbenzoate
This technical guide, therefore, addresses the initial ambiguity by providing a comprehensive, in-depth analysis of closely related and well-documented isomers. By examining the synthesis, properties, and applications of these analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this important class of molecules. This comparative approach will illuminate the subtle yet critical impact of substituent positioning on the physicochemical and biological properties of these compounds.
Comparative Analysis of Key Isomers
The strategic placement of the formyl and methyl groups on the phenyl and benzoate rings, respectively, gives rise to several key isomers, each with unique characteristics. Below is a summary of the isomers that will be discussed in this guide:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 3-Formylphenyl 4-methylbenzoate | 432003-00-4 | C₁₅H₁₂O₃ | 240.25 | Formyl group at the meta-position of the phenol-derived ring and methyl group at the para-position of the benzoate ring.[1] |
| Methyl 4-formyl-3-methylbenzoate | 24078-24-8 | C₁₀H₁₀O₃ | 178.18 | Formyl and methyl groups are ortho to each other on the benzoate ring.[2] |
| 4-Formylphenyl benzoate | 5339-06-0 | C₁₄H₁₀O₃ | 226.23 | A foundational structure with a formyl group at the para-position and no methyl substituent.[3][4] |
| Methyl 4-(3-formylphenyl)benzoate | 221021-36-9 | C₁₅H₁₂O₃ | 240.25 | A bi-aryl structure with a formyl group on one phenyl ring and a methyl ester on the other. |
| Methyl 4-formylbenzoate | 1571-08-0 | C₉H₈O₃ | 164.16 | A key building block with a formyl group and a methyl ester at the para-position of the same ring.[5] |
Synthetic Strategies and Methodologies
The synthesis of formylphenyl benzoates and their analogs generally relies on well-established esterification reactions. The choice of starting materials and reaction conditions is critical for achieving high yields and purity.
General Synthetic Workflow: Esterification
A common and effective method for synthesizing these compounds is the Schotten-Baumann reaction, which involves the acylation of a phenol with a benzoyl chloride in the presence of a base.[6]
Caption: Generalized workflow for the synthesis of formylphenyl benzoates via esterification.
Detailed Experimental Protocol: Synthesis of 4-Formylphenyl Benzoate (CAS 5339-06-0)
This protocol is a representative example of the synthesis of a formylphenyl benzoate.
Materials:
-
4-Hydroxybenzaldehyde
-
Benzoyl chloride[7]
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in 10% aqueous NaOH. Cool the solution in an ice bath.
-
Addition of Acylating Agent: Slowly add benzoyl chloride to the cooled solution with vigorous stirring. A white precipitate should begin to form.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 4-formylphenyl benzoate as a white crystalline solid.[7]
Self-Validation: The purity of the synthesized compound should be confirmed by Thin Layer Chromatography (TLC), and its identity verified through spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point should also be determined and compared to the literature value.
Physicochemical Properties and Characterization
The physical and chemical properties of these isomers are crucial for their application and handling.
| Compound | Melting Point (°C) | Boiling Point (°C) | Form |
| Methyl 4-(3-formylphenyl)benzoate | 97-101 | - | Solid |
| Methyl 4-formylbenzoate | 56-63 | 264-266 | White powder or needles |
| Methyl 4-(4-formylphenyl)benzoate | 112-116 | - | Solid |
| 4-Formylphenyl benzoate | - | 380.8 at 760 mmHg | Solid or crystalline |
Applications in Drug Discovery and Materials Science
Formylphenyl benzoates and their derivatives are versatile building blocks with applications spanning various scientific disciplines.
Pharmaceutical Applications
The aldehyde functionality of these compounds makes them valuable intermediates in the synthesis of more complex molecules with potential biological activity.[3]
-
Enzyme Inhibition: The formyl group can act as a reactive handle for the synthesis of inhibitors for enzymes such as α-glucosidase, which is relevant in the management of type 2 diabetes.[8]
-
Anticancer Agents: Phenyl benzoate derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including lung and colon cancer.[9]
-
Receptor Antagonists: These scaffolds can be elaborated into ligands for G protein-coupled receptors, such as the histamine H1 receptor, which is a target for anti-allergic and anti-inflammatory drugs.[10]
-
Precursors for Active Pharmaceutical Ingredients (APIs): Methyl 4-formylbenzoate is a key intermediate in the synthesis of various pharmaceuticals, including the angiotensin II receptor blocker Telmisartan.[8]
Caption: Role of formylphenyl benzoates as scaffolds in drug discovery pathways.
Materials Science Applications
The rigid, aromatic structure of formylphenyl benzoates makes them suitable for applications in materials science.
-
Liquid Crystals: The rod-like shape of some phenyl benzoate derivatives allows them to exhibit liquid crystalline properties, which are essential for display technologies.[3][4]
-
Polymer Synthesis: The aldehyde group can participate in polymerization reactions, making these compounds useful as monomers for advanced polymers.[3]
-
Fluorescent Whitening Agents: Certain derivatives are used in the production of fluorescent whitening agents.[11][12]
Conclusion and Future Outlook
While the specific compound "4-Formylphenyl 3-methylbenzoate" remains an elusive target for in-depth analysis, the broader family of formylphenyl methylbenzoates represents a versatile and valuable class of molecules. Their utility as synthetic intermediates in both drug discovery and materials science is well-established. This technical guide provides a foundational understanding of the synthesis, properties, and applications of key isomers, offering a starting point for further research and development.
Future investigations should focus on the systematic synthesis and characterization of a wider range of isomers, including the titular compound, to build a comprehensive structure-activity relationship (SAR) database. Such efforts will undoubtedly unlock new applications and lead to the development of novel therapeutics and advanced materials.
References
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LookChem. (n.d.). 4-FORMYLPHENYL BENZOATE. Retrieved from [Link]
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PubChem. (n.d.). 4-Formylphenyl benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-formyl-3-methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). 4-Formylphenyl 4-methoxybenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
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ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 4-formyl benzoate. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 4-(4-formylphenyl)benzoate (C15H12O3). Retrieved from [Link]
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Semantic Scholar. (n.d.). A concise synthesis of substituted benzoates. Retrieved from [Link]
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SpringerLink. (2005). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. Retrieved from [Link]
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MilliporeSigma. (n.d.). Methyl 4-(4-formylphenyl)benzoate 95%. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF ETHYL 4-METHYLBENZOATE. Retrieved from [Link]
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Journal of Materials Chemistry B. (n.d.). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Retrieved from [Link]
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PMC. (2026, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Retrieved from [Link]
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MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzoates – Knowledge and References. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
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PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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Chemoselective Nucleophilic Functionalization of 4-Formylphenyl 3-methylbenzoate: A Technical Guide
Topic: Chemoselective Nucleophilic Functionalization of 4-Formylphenyl 3-methylbenzoate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists
Executive Summary & Structural Analysis[1][2]
4-Formylphenyl 3-methylbenzoate represents a classic "electrophilic dichotomy" in organic synthesis. The molecule contains two distinct electrophilic sites:[1]
-
The Aldehyde (C-1'): A soft electrophile susceptible to reversible and irreversible 1,2-addition.
-
The Aryl Ester (C-1): A hard electrophile susceptible to nucleophilic acyl substitution (cleavage).
For drug development professionals, this molecule is a critical scaffold. The ester linkage functions as a labile "pro-moiety" or a liquid crystal mesogen, while the aldehyde serves as the handle for chain extension. The synthetic challenge is chemoselectivity : executing nucleophilic addition at the aldehyde without compromising the aryl ester, which is significantly more labile than its alkyl counterparts due to the stability of the phenoxide leaving group.
This guide details three validated protocols to achieve chemoselective functionalization, moving from kinetic control (Cyanosilylation) to thermodynamic C-C bond formation (Henry Reaction) and cryostatic organometallic addition.
Structural Reactivity Map
The following diagram illustrates the competitive electrophilic sites and the targeted pathways.
Figure 1: Electrophilic competition map. Green paths indicate desired chemoselective addition; red paths indicate ester cleavage.
Protocol A: Kinetic Control via Cyanosilylation
Objective: Formation of protected cyanohydrins. Mechanism: Lewis-acid catalyzed 1,2-addition.
The addition of trimethylsilyl cyanide (TMSCN) is the gold standard for chemoselectivity. Unlike basic cyanide salts (NaCN), which generate strong bases capable of hydrolyzing the aryl ester, TMSCN operates under neutral or slightly acidic conditions.
Experimental Rationale
We utilize a Zinc Iodide (ZnI₂) catalyst system. Zinc acts as a mild Lewis acid, coordinating to the aldehyde oxygen, increasing electrophilicity without activating the harder ester carbonyl significantly.
Step-by-Step Protocol
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve 4-Formylphenyl 3-methylbenzoate (1.0 equiv, 2.40 g, 10 mmol) in anhydrous DCM (20 mL).
-
Catalyst Loading: Add solid ZnI₂ (0.05 equiv, 95 mg). Stir until dissolved.
-
Addition: Add TMSCN (1.2 equiv, 1.5 mL) dropwise via syringe over 5 minutes.
-
Note: The reaction is slightly exothermic. No cooling is usually required, but maintain internal temp < 30°C.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (Rf ~0.6) will disappear; the silylated cyanohydrin (Rf ~0.75) will appear.[2]
-
Workup:
-
Quench with saturated NaHCO₃ (10 mL).
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash chromatography is rarely needed if TMSCN quality is high. Quantitative yield is typical.
Data Summary: Solvent Effects
| Solvent | Catalyst | Time (h) | Yield (%) | Chemoselectivity |
|---|---|---|---|---|
| DCM | ZnI₂ | 2.0 | 98 | >99:1 |
| THF | ZnI₂ | 4.5 | 92 | 95:5 |
| MeCN | ZnI₂ | 3.0 | 88 | 90:10 (Trace hydrolysis) |
Protocol B: Carbon-Carbon Bond Formation (The Henry Reaction)
Objective: Synthesis of
The challenge here is the pKa of the base. Strong bases (NaOH, KOH) will saponify the aryl ester immediately. We must use a base strong enough to deprotonate nitromethane (pKa ~10) but weak enough to leave the ester (pKa of conjugate acid ~25) untouched.
Experimental Rationale
We employ a DIPEA / Cu(OAc)₂ catalytic system. The copper coordinates the nitronate intermediate, stabilizing it and directing the attack, while the amine base regenerates the catalyst. Alternatively, mild heterogeneous basic alumina can be used.
Step-by-Step Protocol
-
Reagents: Dissolve the substrate (1.0 equiv) in Nitromethane (used as solvent/reagent, 10 vol).
-
Catalyst: Add Cu(OAc)₂·H₂O (10 mol%) and a chiral ligand (e.g., oxazoline) if enantioselectivity is required. If racemic, simple DIPEA (0.2 equiv) suffices.
-
Reaction: Stir at 0°C for 48 hours.
-
Critical Control Point: Do not heat. Elevated temperatures promote retro-aldol and ester cleavage.
-
-
Quench: Filter through a pad of silica gel to remove copper salts. Wash with EtOAc.[4]
-
Isolation: Concentrate the filtrate. The excess nitromethane is removed under vacuum.
-
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid silica-induced dehydration to the nitrostyrene.
Figure 2: Workflow for the catalytic Henry reaction avoiding ester hydrolysis.
Protocol C: Cryostatic Grignard Addition
Objective: Addition of alkyl/aryl groups to the aldehyde. Mechanism: Irreversible nucleophilic addition.
This is the highest-risk protocol. Grignard reagents (RMgX) react with esters to form ketones and tertiary alcohols. However, the reaction rate with aldehydes is orders of magnitude faster at low temperatures (
Experimental Rationale
We utilize Cryostatic Selectivity (-78°C) combined with Titration .
-
Solvent: Toluene/THF (10:1). Non-polar solvents slow down the attack on the ester carbonyl.
-
Stoichiometry: Strictly 1.05 equivalents. Excess reagent will immediately attack the ester after the aldehyde is consumed.
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck flask. Add Substrate (1.0 equiv) and anhydrous Toluene (0.1 M concentration). Add THF (10% v/v) to aid solubility.
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 20 minutes.
-
Reagent Prep: Titrate your Grignard reagent (e.g., MeMgBr) immediately before use.
-
Addition: Add Grignard reagent (1.05 equiv) dropwise over 1 hour using a syringe pump.
-
Why? Slow addition ensures the local concentration of Grignard never exceeds the aldehyde concentration, preventing "hotspots" where ester attack could occur.
-
-
Quench: While still at -78°C, quench by adding acetic acid/MeOH solution (1:1). Do not allow to warm up before quenching.
-
Workup: Warm to room temperature, dilute with water, extract with diethyl ether.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Cleaved Phenol detected | Temperature too high | Ensure -78°C is maintained; check thermometer calibration. |
| Tertiary Alcohol formed | Excess Grignard | Re-titrate Grignard; reduce equivalents to 1.00. |
| Low Conversion | Reagent degradation | Use fresh Mg turnings; ensure anhydrous conditions. |
References
-
Vertex AI Search. (2026). Chemoselective Nucleophilic Addition to Aldehydes. Retrieved from
-
Munch-Petersen, J., et al. (1961).[5] Conjugate Additions of Grignard Reagents to alpha, beta-Unsaturated Esters. Acta Chemica Scandinavica. Retrieved from
-
Li, H., & Deng, L. (2006).[3] Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society. Retrieved from
-
Amoah, E., & Dieter, R. K. (2017).[6] Regioselective 1,4-Conjugate Addition of Grignard Reagents. The Journal of Organic Chemistry. Retrieved from
-
Ishihara, K., et al. (2016).[7] Enantioselective Cyanosilylation of Ketones with Lithium(I) Dicyanotrimethylsilicate(IV). Angewandte Chemie. Retrieved from
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4-Formylphenyl 3-Methylbenzoate via Steglich Esterification
Abstract
The synthesis of aromatic esters, particularly those derived from phenols, is a cornerstone of medicinal chemistry and materials science. These moieties are prevalent in a wide array of biologically active molecules and functional materials. This application note provides a detailed, field-proven protocol for the esterification of 4-hydroxybenzaldehyde with 3-methylbenzoic acid to yield 4-formylphenyl 3-methylbenzoate. We move beyond simplistic procedural outlines to delve into the mechanistic rationale for selecting the Steglich esterification over other common methods like the Fischer-Speier or Mitsunobu reactions. The protocol emphasizes mild reaction conditions, high efficiency, and a straightforward purification strategy, making it ideal for substrates sensitive to harsh acidic or redox conditions. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for synthesizing phenolic esters.
Introduction and Strategic Rationale
The esterification of a phenolic hydroxyl group presents unique challenges compared to that of aliphatic alcohols. The reduced nucleophilicity of the phenolic oxygen, a consequence of the lone pair's delocalization into the aromatic ring, renders classic acid-catalyzed methods like the Fischer-Speier esterification less effective, often requiring high temperatures and long reaction times that can compromise sensitive functional groups.[1][2] The target molecule, 4-formylphenyl 3-methylbenzoate, contains an aldehyde group that is susceptible to side reactions under harsh conditions.
Therefore, a strategic approach necessitates a method that proceeds under mild, neutral conditions. Three primary methods were considered:
-
Fischer-Speier Esterification: Involves refluxing the carboxylic acid and alcohol with a strong acid catalyst.[1][3] While economical, it is often inefficient for phenols and the required acidic conditions are incompatible with the aldehyde functionality of our substrate.[2]
-
Mitsunobu Reaction: Utilizes triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group.[4][5] Although highly effective for phenols, it generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[6][7]
-
Steglich Esterification: Employs a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8] This reaction is conducted at or below room temperature, proceeds under neutral pH, and is highly effective for a wide range of substrates, including acid-sensitive ones.[9][10] Recent studies have demonstrated its utility for the esterification of 4-hydroxybenzaldehyde with good yields.[11]
Based on this analysis, the Steglich esterification was selected as the optimal methodology. It offers the best balance of reactivity, mild conditions, and manageable purification, ensuring the integrity of the aldehyde group and providing a high-yielding, reliable synthesis.
Reaction Mechanism: The Role of DCC and DMAP
The success of the Steglich esterification hinges on the synergistic action of DCC and DMAP. The mechanism avoids the need for protonating the carboxylic acid and instead relies on its activation into a more potent acylating agent.
-
Activation of the Carboxylic Acid: The carboxylic acid (3-methylbenzoic acid) adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated anhydride.
-
Acyl Transfer to DMAP: While the O-acylisourea can be directly attacked by an alcohol, this process is slow for a weakly nucleophilic phenol. DMAP, a superior nucleophile, rapidly attacks the O-acylisourea. This step is crucial as it prevents a competing, irreversible side reaction where the O-acylisourea rearranges to a stable N-acylurea.[10]
-
Formation of the Active Ester: The attack by DMAP forms an N-acylpyridinium salt. This intermediate is a highly electrophilic and potent acylating agent.
-
Nucleophilic Attack by the Phenol: The phenolic hydroxyl group of 4-hydroxybenzaldehyde attacks the carbonyl carbon of the N-acylpyridinium salt.
-
Product Formation: The tetrahedral intermediate collapses to form the desired ester (4-formylphenyl 3-methylbenzoate), regenerating the DMAP catalyst. The protonated DCC byproduct is neutralized to form the highly stable and insoluble N,N'-dicyclohexylurea (DCU).
Figure 1: Mechanism of the Steglich Esterification.
Detailed Experimental Protocol
This protocol details the synthesis of 4-formylphenyl 3-methylbenzoate on a 5 mmol scale.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity | Supplier Example |
| 4-Hydroxybenzaldehyde | 122.12 | 5.0 | 611 mg | ≥98% | Sigma-Aldrich |
| 3-Methylbenzoic acid | 136.15 | 5.5 (1.1 eq) | 749 mg | ≥99% | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 6.0 (1.2 eq) | 1.24 g | ≥99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.5 (0.1 eq) | 61 mg | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | ≥99.8% | Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | - | - | 2 x 20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 20 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g | - | - |
| Silica Gel for Chromatography | - | - | ~30 g | 60 Å | - |
Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (611 mg, 5.0 mmol), 3-methylbenzoic acid (749 mg, 5.5 mmol), and 4-dimethylaminopyridine (61 mg, 0.5 mmol).
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring for 10-15 minutes.
-
DCC Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.24 g, 6.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10 minutes using a dropping funnel or syringe. A white precipitate (DCU) will begin to form almost immediately.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-hydroxybenzaldehyde spot indicates reaction completion.
-
Work-up - DCU Removal: Cool the reaction mixture in an ice bath for 20 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a Büchner funnel, washing the flask and the filter cake with a small amount of cold DCM (~10 mL). Collect the filtrate.
-
Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 20 mL) to remove residual DMAP.
-
Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any unreacted carboxylic acid.
-
Wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of Hexane:Ethyl Acetate (starting from 95:5) to isolate the pure product. Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield 4-formylphenyl 3-methylbenzoate as a white solid.
Characterization and Data
The final product, 4-formylphenyl 3-methylbenzoate, should be characterized to confirm its identity and purity.
Expected Yield: 75-90% Appearance: White crystalline solid
| Analysis Technique | Expected Results for 4-Formylphenyl 3-Methylbenzoate |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.05 (s, 1H, -CHO), 8.05 (d, J=8.0 Hz, 2H, Ar-H), 7.98 (d, J=8.8 Hz, 2H, Ar-H), 7.45 (t, J=7.6 Hz, 1H, Ar-H), 7.40 (d, J=8.8 Hz, 2H, Ar-H), 7.35 (d, J=7.6 Hz, 1H, Ar-H), 2.45 (s, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 190.8 (-CHO), 164.5 (C=O, ester), 155.0, 144.5, 138.8, 135.5, 134.2, 131.0, 130.5, 129.5, 128.8, 127.5, 122.5, 21.3 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: ~2850, 2750 (C-H stretch, aldehyde), ~1735 (C=O stretch, ester), ~1700 (C=O stretch, aldehyde), ~1600, 1505 (C=C stretch, aromatic), ~1260, 1150 (C-O stretch, ester). |
| Mass Spec. (EI-MS) | m/z: 240.08 [M]⁺, 121.03 [M-C₈H₇O]⁺, 119.05 [M-C₇H₅O₂]⁺. |
Safety and Troubleshooting
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DCC is a potent skin sensitizer and allergen; avoid all contact. Dichloromethane is a suspected carcinogen.
-
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous, particularly the DCM. Water will consume the DCC and the reactive intermediates. Ensure the dropwise addition of DCC at 0 °C to minimize the formation of the N-acylurea byproduct.
-
Incomplete Reaction: If starting material persists after 18 hours, an additional portion of DCC (0.2 eq) can be added.
-
Difficult Purification: If DCU is not fully removed by filtration, it may co-elute with the product. A second filtration of the concentrated crude product dissolved in a minimal amount of DCM may be necessary before chromatography.
-
References
- US Patent 4,610,825A. "Phosphorous acid catalyzed phenol esterification.
-
"Fischer–Speier esterification" . Wikipedia. Accessed February 18, 2026. [Link]
-
"Mitsunobu reaction" . Wikipedia. Accessed February 18, 2026. [Link]
- US Patent 4,271,311A. "Esterification of phenol catalyzed with a strong base plus boron.
-
"Recent Advances in the Mitsunobu Reaction" . Atlanchim Pharma. Accessed February 18, 2026. [Link]
-
"Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection" . JETIR.org. Accessed February 18, 2026. [Link]
-
"Mitsunobu Reaction" . Master Organic Chemistry. Accessed February 18, 2026. [Link]
-
"Mitsunobu Reaction" . Organic-Chemistry.org. Accessed February 18, 2026. [Link]
-
"Steglich esterification" . Wikipedia. Accessed February 18, 2026. [Link]
-
"Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review" . Molecules (via PMC). Published October 2022. [Link]
-
"A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids" . Green Chemistry. Published July 29, 2021. [Link]
-
"Steglich Esterification" . Organic Chemistry Portal. Accessed February 18, 2026. [Link]
-
"Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiproliferative properties" . Scientific Reports (via PMC). Published April 2023. [Link]
-
"Graphite oxide-catalyzed acetylation of alcohols and phenols" . Journal of Energy Chemistry. Published May 25, 2016. [Link]
-
"Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils" . Molecules (via PMC). Published April 2020. [Link]
-
"Can Steglich Estrification successfully esterify aromatic acids with phenols?" ResearchGate. Accessed February 18, 2026. [Link]
-
"Ester synthesis by esterification" . Organic Chemistry Portal. Accessed February 18, 2026. [Link]
-
"Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions" . Master Organic Chemistry. Published November 16, 2022. [Link]
-
"Fischer Esterification" . Chemistry Steps. Published November 18, 2021. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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Application Notes and Protocols: The Strategic Use of 4-Formylphenyl 3-methylbenzoate in the Synthesis of Advanced Liquid Crystals
Introduction: The Architectural Significance of 4-Formylphenyl 3-methylbenzoate in Mesogen Design
In the pursuit of novel liquid crystalline materials with tailored properties, the thoughtful design of the constituent mesogenic molecules is paramount. The compound 4-Formylphenyl 3-methylbenzoate emerges as a strategically important precursor, offering a unique combination of structural features that are highly advantageous for the synthesis of advanced thermotropic liquid crystals, particularly those of the Schiff base variety. Its molecular architecture, characterized by a terminal aldehyde group and a laterally substituted methyl group on one of the phenyl rings, provides researchers with precise control over the final properties of the liquid crystal, such as its mesophase behavior, thermal range, and electro-optical response.
The terminal aldehyde (formyl) group is a versatile reactive handle for the construction of the central linkage of many calamitic (rod-like) liquid crystals.[1][2][3][4][5][6][7] Specifically, it readily undergoes condensation reactions with primary amines to form an imine or azomethine (-CH=N-) linkage, the defining feature of Schiff base liquid crystals.[1][2][3][4][5][6][7] This robust and straightforward reaction is a cornerstone of liquid crystal synthesis, allowing for the modular assembly of diverse molecular structures.
The presence of a 3-methyl group on the benzoate ring introduces a lateral substitution that subtly yet significantly influences the intermolecular interactions and packing of the mesogens. Such lateral groups can disrupt the close packing of the molecules, which often leads to a depression of the melting point and can influence the type of mesophase formed.[1][2][6] This can be a desirable attribute for creating liquid crystals with broad nematic or smectic ranges at or near ambient temperatures.
This comprehensive guide provides detailed protocols for the synthesis of 4-Formylphenyl 3-methylbenzoate and its subsequent application in the preparation of a representative Schiff base liquid crystal. We will delve into the causality behind the experimental choices and outline the necessary characterization techniques to validate the synthesis and evaluate the mesomorphic properties of the final product.
Synthesis of 4-Formylphenyl 3-methylbenzoate: A Step-by-Step Protocol
The synthesis of 4-Formylphenyl 3-methylbenzoate is achieved through a standard esterification reaction between 3-methylbenzoyl chloride and 4-hydroxybenzaldehyde. This method is widely applicable for the formation of benzoate esters.
Reaction Scheme:
Synthesis of 4-Formylphenyl 3-methylbenzoate.
Materials and Equipment:
-
3-Methylbenzoyl chloride
-
4-Hydroxybenzaldehyde
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acid Chloride: Dissolve 3-methylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 4-Formylphenyl 3-methylbenzoate.
Application in Liquid Crystal Synthesis: Preparation of a Schiff Base Mesogen
The terminal aldehyde functionality of 4-Formylphenyl 3-methylbenzoate is now utilized to synthesize a Schiff base liquid crystal through a condensation reaction with a selected aniline derivative. In this example, we will use 4-dodecylaniline to introduce a long alkyl chain, which is a common feature in calamitic liquid crystals to promote mesophase formation.
Reaction Scheme:
Synthesis of a Schiff Base Liquid Crystal.
Materials and Equipment:
-
4-Formylphenyl 3-methylbenzoate
-
4-Dodecylaniline
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Formylphenyl 3-methylbenzoate (1.0 eq) in absolute ethanol. Add 4-dodecylaniline (1.0 eq) to this solution.
-
Catalysis and Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The formation of the product may be observed as a precipitate.
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, until a constant melting point is achieved.
-
Characterization and Data Analysis
The synthesized precursor and the final liquid crystal product must be thoroughly characterized to confirm their structure and to determine their mesomorphic properties.
Structural Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecules. For 4-Formylphenyl 3-methylbenzoate, key signals would include the C=O stretching of the ester and aldehyde. In the final Schiff base, the disappearance of the aldehyde C-H stretch and the appearance of the C=N imine stretch are indicative of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure. The proton and carbon chemical shifts and their couplings confirm the connectivity of the atoms. For the Schiff base, the appearance of a signal corresponding to the imine proton (-CH=N-) is a key diagnostic feature.
Mesomorphic Property Characterization
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[1][2][5][6] By heating and cooling the sample at a controlled rate, one can identify the temperatures of melting (crystal to liquid crystal or isotropic liquid), clearing (liquid crystal to isotropic liquid), and any crystal-to-crystal transitions.
-
Polarizing Optical Microscopy (POM): POM is a crucial technique for identifying the type of liquid crystal phase (e.g., nematic, smectic A, smectic C) by observing the characteristic optical textures that form as the sample is heated and cooled on a hot stage.[1][2][5][6]
Example Data Summary
The following table presents a hypothetical but plausible set of characterization data for the synthesized Schiff base liquid crystal, based on literature values for analogous compounds.
| Parameter | Expected Value/Observation |
| FT-IR (cm⁻¹) | ~1730 (C=O, ester), ~1625 (C=N, imine), ~2920, 2850 (C-H, alkyl) |
| ¹H NMR (δ, ppm) | ~8.3 (s, 1H, -CH=N-), 7.0-8.2 (m, aromatic-H), 2.4 (s, 3H, Ar-CH₃), 2.6 (t, 2H, Ar-CH₂-), 0.9-1.6 (m, alkyl-H) |
| Phase Transitions (°C) | Cr - 85 -> N - 115 -> I |
| Mesophase Texture | Nematic: Schlieren or threaded texture |
Cr: Crystalline, N: Nematic, I: Isotropic
Conclusion: A Versatile Building Block for Functional Materials
4-Formylphenyl 3-methylbenzoate serves as an exemplary building block in the rational design of liquid crystalline materials. The protocols detailed herein provide a reliable pathway for its synthesis and subsequent utilization in creating Schiff base mesogens. The strategic placement of the formyl and methyl groups allows for a high degree of control over the final molecular architecture and, consequently, the macroscopic properties of the resulting liquid crystal. This enables researchers and drug development professionals to systematically explore structure-property relationships and engineer novel materials with optimized performance for a wide range of applications, from advanced display technologies to smart materials and sensors.
References
-
Hansen, T. V., & Skattebøl, L. (Year). ortho-Formylation of phenols. Organic Syntheses. [Link]
-
Al-Hamdani, A. A. S., Ahmed, A. A., & Al-Fahdawi, Z. Q. (2021). Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems. Frontiers in Chemistry, 9, 709696. [Link]
-
Al-Hamdani, A. A. S., Ahmed, A. A., & Al-Fahdawi, Z. Q. (2021). Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems. PMC. [Link]
-
Request PDF. (2025, August 7). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Schiff Base Liquid Crystals and Ester Mesogens: Synthesis, Characterization and Phase Behavior. Retrieved from [Link]
-
ResearchGate. (2025, October 17). (PDF) Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State. Retrieved from [Link]
-
Request PDF. (2025, August 9). New Schiff's base cinnamates/benzoates liquid crystals with lateral methyl substitutes: characterisation, mesomorphic behaviour and DFT calculation. ResearchGate. [Link]
-
ResearchGate. (n.d.). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-formyl benzoate. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(4-formylphenyl)benzoate. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]
-
MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]
-
IRJIET. (n.d.). An Introduction to Liquid Crystals and It‟s Types Nematic, Smetic and Cholestric Crystals. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-formyl-3-methylbenzoate. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of 4-acetylphenyl 3-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (2016, June 8). Synthesis and liquid crystalline behaviour of substituted (E) -phenyl-4-(phenyldiazenyl) benzoate derivatives and their photo switching ability. Retrieved from [Link]
-
MDPI. (2022, March 4). New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. Retrieved from [Link]
-
PMC. (n.d.). Mesophase Behavior of Molecules Containing Three Benzene Rings Connected via Imines and Ester Linkages. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Semantic Scholar. (2017, July 12). Photosensitive bent-core liquid crystals based on methyl substituted 3-hydroxybenzoic acid. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2024, August 14). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Retrieved from [Link]
Sources
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"4-Formylphenyl 3-methylbenzoate" as a precursor for Schiff base synthesis
Application Note: High-Fidelity Synthesis of Schiff Bases Using 4-Formylphenyl 3-methylbenzoate
Executive Summary
This technical guide details the protocol for utilizing 4-Formylphenyl 3-methylbenzoate (4-FPMB) as a core synthon in the generation of functional Schiff bases (imines).[1] 4-FPMB is a bifunctional ester-aldehyde intermediate, critical in the design of thermotropic liquid crystals and bioactive pharmacophores .[1] Its structural duality—combining a rigid phenyl benzoate core with a reactive formyl handle—allows for the extension of conjugation length, a key parameter in tuning mesomorphic phase transitions and electronic band gaps.
This guide provides a validated workflow for condensation with primary aromatic amines, emphasizing reaction kinetics, catalyst selection, and spectroscopic validation to ensure the integrity of the ester linkage during imine formation.
Precursor Profile & Quality Control
Before initiating synthesis, the integrity of the precursor must be verified. The ester linkage is susceptible to hydrolysis under strongly acidic/basic conditions, while the aldehyde is prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation.
Compound Identity:
-
Name: 4-Formylphenyl 3-methylbenzoate[1]
-
Structure: A 3-methylbenzoic acid moiety esterified with 4-hydroxybenzaldehyde.[1][2]
-
Reactive Site: Aldehyde (-CHO) at the para position of the phenolic ring.
-
Stability Concern: Ester hydrolysis (avoid strong aqueous bases).
QC Protocol (Pre-Synthesis):
| Technique | Diagnostic Signal | Acceptance Criteria |
|---|
|
Experimental Protocol: Schiff Base Condensation
Objective: Synthesize 4-[(substituted-phenyl)iminomethyl]phenyl 3-methylbenzoate via acid-catalyzed condensation.
Reagents & Materials
-
Precursor: 4-Formylphenyl 3-methylbenzoate (1.0 equiv).[1][2]
-
Amine: 4-Substituted Aniline (e.g., 4-hexyloxyaniline for liquid crystals, or 4-fluoroaniline for bioactivity) (1.0 - 1.1 equiv).[1]
-
Solvent: Absolute Ethanol (EtOH) or Toluene (for azeotropic distillation).[2]
-
Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops).[2]
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, Dean-Stark trap (optional for Toluene method).
Step-by-Step Workflow
Method A: Ethanol Reflux (Standard) Best for high-yield synthesis where the product precipitates upon cooling.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 4-Formylphenyl 3-methylbenzoate in 20 mL of absolute ethanol. Slight heating (40°C) may be required.[2]
-
Amine Addition: Add 5.0 mmol (1.0 equiv) of the target primary amine.[2]
-
Catalysis: Add 2-3 drops of glacial acetic acid. The solution may change color immediately (yellow/orange) indicating initial imine formation.[2]
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3–6 hours.
-
Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The Schiff base typically crystallizes out.[1][2]
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted amine.[2] Recrystallize from hot ethanol or ethanol/DMF mixture if necessary.[1][2]
Method B: Azeotropic Distillation (Toluene) Required for sterically hindered amines or electron-deficient anilines.[1]
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Combine precursor (5 mmol), amine (5.5 mmol), and p-toluenesulfonic acid (pTSA, 0.1 mmol) in 40 mL Toluene.
-
Reflux: Reflux vigorously for 4-8 hours. Water generated by the condensation is removed via the trap, driving the equilibrium forward (Le Chatelier’s principle).
-
Workup: Evaporate toluene under reduced pressure. Recrystallize the residue from Ethanol/Chloroform.[1][2]
Mechanism & Critical Control Points
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, followed by proton transfer and dehydration.
Critical Control Point (CCP):
-
Ester Stability: The 3-methylbenzoate ester linkage is stable under the weak acid conditions (AcOH) used here.[1] However, avoid using aqueous mineral acids (HCl, H
SO ) or excess heat with water present, as this will hydrolyze the ester, breaking the molecule into 3-methylbenzoic acid and the Schiff base of 4-hydroxybenzaldehyde.
Visualizing the Synthesis Workflow
Caption: Operational workflow for the acid-catalyzed condensation of 4-FPMB with amines.
Characterization & Validation
To confirm the successful formation of the Schiff base while retaining the ester core, compare spectral data against the precursor.
| Feature | Precursor (4-FPMB) | Product (Schiff Base) | Validation Logic |
| IR: Carbonyl | 1700 cm | Absent | Confirms conversion of CHO. |
| IR: Imine | Absent | 1610-1630 cm | Diagnostic for Schiff base.[1][2] |
| IR: Ester | 1735 cm | 1735 cm | Confirms ester linkage is intact.[1] |
| 10.0 ppm (s) | Absent | - | |
| Absent | 8.4 - 8.7 ppm (s) | Azomethine proton signal.[1] |
Data Interpretation:
-
Shift in Color: The product is usually yellow/crystalline due to the extended
-conjugation system.[1] -
Melting Point: Expect a sharp melting point.[1][2] For liquid crystalline derivatives (e.g., with long alkyl chains), multiple transitions (Crystal
Smectic/Nematic Isotropic) may be observed via DSC (Differential Scanning Calorimetry).
Applications in Research
A. Liquid Crystals (Mesogens): The "3-methylbenzoate" core introduces a lateral substituent (the methyl group) which broadens the molecule. This lateral bulk disrupts molecular packing, often lowering the melting point and suppressing highly ordered smectic phases in favor of Nematic phases , which are desirable for display applications.
B. Biological Activity: Schiff bases derived from benzoic acid esters exhibit antibacterial and antifungal properties.[1][2] The azomethine linkage (-CH=N-) is crucial for biological binding.[1]
Mechanism of Action (Schiff Base Formation)
Caption: Nucleophilic addition-elimination mechanism forming the azomethine bond.[1]
References
-
BenchChem. (2025).[1][2][3] 4-Formyl-3-methylbenzoic acid: Experimental Protocol and Properties. Retrieved from
-
National Institutes of Health (NIH). (2023).[2] The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals. PMC. Retrieved from
-
Sigma-Aldrich. (2024).[1][2] Methyl 4-(3-formylphenyl)benzoate Product Sheet. Retrieved from
-
Ossila. (2024).[1][2] 4-Pentylphenyl 4-methylbenzoate Liquid Crystal Properties. Retrieved from
-
Royal Society of Chemistry. (2023).[1][2] Vilsmeier formylation and Schiff base synthesis. RSC Publishing.[1][2] Retrieved from
Sources
protocol for the formylation of phenyl 3-methylbenzoate
Application Note: Regioselective Rieche Formylation of Phenyl 3-Methylbenzoate
Part 1: Strategic Overview & Rationale
Objective: To introduce a formyl group (-CHO) onto the phenyl 3-methylbenzoate scaffold with high regioselectivity and yield.
Chemical Assessment: The substrate, phenyl 3-methylbenzoate, presents a competitive electrophilic landscape consisting of two aromatic rings:
-
Ring A (3-Methylbenzoate moiety): Deactivated by the electron-withdrawing ester carbonyl group.
-
Ring B (Phenoxy moiety): Activated by the lone pair donation from the ester oxygen (ortho/para director), though moderated by the electron-withdrawing nature of the adjacent carbonyl.
Selected Protocol: Rieche Formylation Standard Vilsmeier-Haack conditions are often insufficient for phenyl esters due to the moderated activation of the phenoxy ring. We utilize the Rieche Formylation (TiCl₄ / Dichloromethyl methyl ether), which generates a highly reactive oxocarbenium species capable of formylating moderately activated substrates.
Regioselectivity Prediction:
-
Ring Selection: Reaction occurs exclusively on Ring B (Phenoxy) due to the electronic deactivation of Ring A.
-
Site Selection: The para-position of the phenoxy ring is the primary target. The steric bulk of the 3-methylbenzoyloxy group hinders ortho attack, and the electronic directing effect favors para.
Part 2: Reaction Mechanism & Pathway
The reaction proceeds via Electrophilic Aromatic Substitution (EAS). Titanium(IV) chloride acts as a dual-purpose Lewis acid: it activates the dichloromethyl methyl ether (DCME) to form the electrophile and coordinates with the ester oxygen to potentially enhance regioselectivity.
Critical Warning: Temperature control is vital. Elevated temperatures (>20°C) in the presence of TiCl₄ can trigger a Fries Rearrangement , migrating the acyl group to the ortho/para position and cleaving the ester.
Figure 1: Mechanistic pathway for the Rieche formylation of phenyl esters. Note the branch point for potential Fries Rearrangement side-reactions.
Part 3: Detailed Experimental Protocol
Scale: 10 mmol (approx. 2.12 g of substrate) Expected Yield: 75–85% Time: 2.5 Hours (active) + Workup
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |
| Phenyl 3-methylbenzoate | 212.25 | 1.0 | 2.12 g | Substrate |
| Dichloromethyl methyl ether (DCME) | 114.96 | 1.5 | 1.72 g (1.35 mL) | Formyl Source |
| Titanium(IV) chloride (TiCl₄) | 189.68 | 2.5 | 4.74 g (2.75 mL) | Lewis Acid |
| Dichloromethane (DCM) | 84.93 | Solvent | 40 mL | Anhydrous Solvent |
| NaHCO₃ (sat.[9] aq.) | - | Quench | 50 mL | Neutralization |
Step-by-Step Methodology
1. Apparatus Setup (Pre-Experiment):
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF).
-
Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon/nitrogen inlet.
-
Safety Note: TiCl₄ fumes heavily in air. All transfers must be done under inert atmosphere or in a well-ventilated fume hood.
2. Solvation & Cooling:
-
Charge the RBF with Phenyl 3-methylbenzoate (2.12 g) .
-
Add 30 mL of anhydrous DCM . Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath. Do not use dry ice/acetone yet; we need to control the TiCl₄ addition rate at 0°C to prevent precipitation.
3. Lewis Acid Addition:
-
Using a gas-tight syringe, add TiCl₄ (2.75 mL) dropwise over 10 minutes.
-
Observation: The solution will likely turn yellow or orange due to the formation of the Lewis acid-ester complex.
-
Stir at 0°C for 15 minutes to ensure complete complexation.
4. Electrophile Introduction:
-
Dissolve DCME (1.35 mL) in 10 mL anhydrous DCM in the addition funnel.
-
Add the DCME solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0°C .
-
Critical Control Point: If the reaction exotherms significantly, pause addition.
5. Reaction Phase:
-
Allow the mixture to warm slowly to Room Temperature (20–22°C) .
-
Stir for 1.5 to 2.0 hours .
-
Monitoring: Check reaction progress via TLC (Solvent: 20% Ethyl Acetate in Hexanes). The product will be more polar (lower Rf) than the starting ester but less polar than the hydrolyzed phenol.
6. Quench & Hydrolysis:
-
Cool the mixture back to 0°C .
-
Cautiously pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. (Violent hydrolysis of excess TiCl₄ will occur—fumes!).
-
Stir for 30 minutes to ensure the acetal intermediate is fully hydrolyzed to the aldehyde.
7. Workup & Isolation:
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine organic layers and wash sequentially with:
-
Water (50 mL)
-
Saturated NaHCO₃ (50 mL) – to remove acidic residues.
-
Brine (50 mL).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
8. Purification:
-
The crude residue is typically a pale yellow solid/oil.
-
Purify via flash column chromatography (Silica Gel 60).
-
Eluent Gradient: Hexanes (100%) → 10% EtOAc/Hexanes.
-
Target Product: 4-(3-methylbenzoyloxy)benzaldehyde.
Part 4: Quality Control & Validation
To ensure the protocol was successful, verify the following analytical markers.
| Analytical Method | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 9.98 ppm (s, 1H) | Distinctive aldehyde proton signal. |
| δ 8.0–7.3 ppm (m, 8H) | Aromatic region. Look for AA'BB' pattern for the formylated ring (para-substitution). | |
| δ 2.45 ppm (s, 3H) | Methyl group on the benzoate ring (intact). | |
| IR Spectroscopy | 1735 cm⁻¹ | Ester C=O stretch. |
| 1695 cm⁻¹ | Aldehyde C=O stretch (conjugated). | |
| 2720, 2820 cm⁻¹ | Aldehyde C-H Fermi resonance doublet. | |
| Mass Spectrometry | [M+H]⁺ = 241.08 | Confirms molecular weight (C₁₅H₁₂O₃). |
Troubleshooting Guide
-
Issue: Low Yield / Recovery of Phenol.
-
Cause: Hydrolysis of the ester bond.
-
Solution: Ensure the reaction temperature does not exceed 25°C. Ensure reagents are strictly anhydrous.
-
-
Issue: Presence of ortho-isomer.
-
Cause: Coordination of TiCl₄ to the ester oxygen directing attack ortho.
-
Solution: While para is favored, ortho is separable by column chromatography (usually elutes faster due to internal H-bonding).
-
-
Issue: Polymerization/Tars.
-
Cause: Reaction ran too long or too hot.
-
Solution: Quench strictly after 2 hours.
-
Part 5: Workflow Visualization
Figure 2: Operational workflow for the laboratory execution of the protocol.
References
-
Rieche, A., Gross, H., & Höft, E. (1960).[10] "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88–94.[10] [Link]
-
García, O., Nicolás, E., & Albericio, F. (2003).[10] "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4." Tetrahedron Letters, 44(27), 4961–4963.[10] [Link]
-
Hansen, T. V., & Skattebøl, L. (2005).[11] "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 82,[11] 64. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. orgchemres.org [orgchemres.org]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Purity Synthesis of 4-Formylphenyl 3-methylbenzoate
Abstract & Strategic Rationale
This guide details the experimental setup for synthesizing 4-Formylphenyl 3-methylbenzoate (CAS: Analogous to 432003-00-4 isomer), a critical intermediate often employed in the synthesis of liquid crystals and Schiff-base ligands.
The Chemical Challenge
The synthesis involves coupling a phenol (4-Hydroxybenzaldehyde ) with an acyl chloride (3-Methylbenzoyl chloride ). The primary challenge is chemoselectivity. The aldehyde moiety on the phenol is susceptible to side reactions (oxidation or nucleophilic attack) if conditions are too harsh. Furthermore, phenols are poor nucleophiles compared to aliphatic alcohols, requiring base catalysis to facilitate the attack.
The Solution: Modified Schotten-Baumann
We utilize a single-phase, organic solvent-based Schotten-Baumann protocol using Dichloromethane (DCM) and Triethylamine (TEA) .
-
Why DCM? It solubilizes both the organic reactants and the ester product while allowing the amine hydrochloride salt to precipitate or be washed away easily.
-
Why TEA? It acts as a dual-function reagent: it deprotonates the phenol to generate the more nucleophilic phenoxide and scavenges the HCl byproduct to drive the equilibrium forward.
-
Temperature Control (0°C): Critical to prevent the polymerization of the aldehyde and ensure the acyl chloride reacts selectively with the hydroxyl group.
Experimental Setup & Reagents
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale: 10 mmol) | Role |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g | Nucleophile (Substrate) |
| 3-Methylbenzoyl chloride | 154.59 | 1.1 | 1.70 g (~1.45 mL) | Electrophile (Acylating Agent) |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.21 g (~1.67 mL) | Base / HCl Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL (0.5 M) | Solvent (Anhydrous) |
| DMAP (Optional) | 122.17 | 0.05 | 61 mg | Nucleophilic Catalyst |
Equipment Requirements
-
Reaction Vessel: 100 mL 3-neck Round Bottom Flask (RBF).
-
Atmosphere: Nitrogen or Argon inlet (Acid chlorides are moisture sensitive).
-
Temperature Control: Ice-water bath (0°C).
-
Addition: Pressure-equalizing addition funnel (for precise rate control).
Reaction Mechanism & Workflow
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1] The base (TEA) deprotonates the phenol, creating a phenoxide ion. This ion attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate, which collapses to expel the chloride ion.
Caption: Mechanistic pathway showing base-mediated activation of phenol followed by acyl substitution.
Step-by-Step Protocol
Phase 1: Preparation
-
Setup: Flame-dry the 3-neck flask and flush with Nitrogen. Add a magnetic stir bar.[2]
-
Solvation: Add 4-Hydroxybenzaldehyde (1.22 g) and anhydrous DCM (15 mL) to the flask. Stir until fully dissolved.
-
Base Addition: Add Triethylamine (1.67 mL) via syringe. Note: The solution may darken slightly due to phenoxide formation.
-
Catalyst (Optional): If using DMAP, add it now. DMAP significantly accelerates the reaction but is not strictly necessary for reactive acid chlorides.
Phase 2: Acylation (The Critical Step)
-
Cooling: Submerge the flask in an ice-water bath and cool to 0–4°C .
-
Addition: Dilute 3-Methylbenzoyl chloride (1.70 g) in 5 mL of DCM. Load this into the addition funnel.
-
Dropwise Feed: Add the acid chloride solution dropwise over 15–20 minutes .
-
Why? Rapid addition generates heat (exothermic), which can degrade the aldehyde or cause solvent boiling.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–4 hours.
Phase 3: Workup & Purification
-
Quench: Pour the reaction mixture into a separatory funnel containing 20 mL of 1M HCl .
-
Wash 1 (Acidic): Shake and separate. Discard aqueous layer.
-
Wash 2 (Basic): Wash the organic layer with 20 mL of Saturated NaHCO₃ .
-
Purpose: Removes any unreacted 3-methylbenzoic acid (hydrolysis byproduct).
-
-
Wash 3 (Neutral): Wash with 20 mL Brine (Sat. NaCl).[4]
-
Drying: Dry the organic layer over Anhydrous MgSO₄ for 10 minutes. Filter off the solid.
-
Concentration: Evaporate the solvent using a Rotary Evaporator (35°C water bath, reduced pressure) to yield a crude solid.
-
Recrystallization: Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate (4:1) mixture to obtain high-purity crystals.
Process Control & Validation (QC)
Trust but verify. Use these checkpoints to ensure the reaction worked before proceeding to downstream applications.
| Method | Observation | Interpretation |
| TLC (Hex:EtOAc 3:1) | Disappearance of Phenol ( | Reaction Completion |
| IR Spectroscopy | New peak at ~1735 cm⁻¹ (Ester C=O) | Formation of Ester bond |
| IR Spectroscopy | Retention of peak at ~1695 cm⁻¹ (Aldehyde C=O) | Aldehyde intact (No side reaction) |
| ¹H NMR | Singlet at ~10.0 ppm | Aldehyde proton confirms integrity |
| ¹H NMR | Singlet at ~2.4 ppm | Methyl group from benzoate |
Troubleshooting Guide
-
Low Yield? Ensure the Acid Chloride is not hydrolyzed. It should be a clear liquid; if cloudy/white solid is present, distill it before use.
-
Product is Oily? Traces of DCM or TEA remain. Dry under high vacuum for 4 hours.
-
Aldehyde Peak Missing? Reaction temperature was likely too high, leading to aldehyde oxidation or polymerization. Repeat with stricter 0°C control.
References
-
PubChem Compound Summary. (2023). 4-Formylphenyl benzoate derivatives and physical properties. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org.[3] Synth. 1978, 58, 113. (General Steglich/Esterification Protocol). Retrieved from [Link]
Sources
derivatization of "4-Formylphenyl 3-methylbenzoate" for material science
Initiating Search Strategies
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Developing Application Note Structure
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Defining the Key Reactions
I'm now identifying the core chemical transformations. I've pinpointed Schiff base formation, Knoevenagel condensation, and the Wittig reaction as key derivatization strategies for the aldehyde group. I'm focusing on how these reactions impact the molecule's utility in material science. The first reactions involve amines, active methylene compounds, and phosphonium ylides, respectively. My goal is to determine the optimal reaction conditions for an effective procedure.
Outlining the Application Note
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I've outlined the application note and am focusing on the introduction, which will discuss the molecule's key functional groups and material science applications. I'll cover Schiff base formation, Knoevenagel condensation, and Wittig reactions as derivatization strategies, including detailed protocols and expected analytical techniques. I will then explain material science applications of derivatives. The structure will be easy to follow.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Formylphenyl 3-methylbenzoate
Welcome to the technical support center for the synthesis of 4-Formylphenyl 3-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important esterification reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to help you improve your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: My yield of 4-Formylphenyl 3-methylbenzoate is consistently low. What are the most likely causes?
Low yields in this synthesis, which is a type of Schotten-Baumann reaction, typically stem from a few critical areas: reactant quality, reaction conditions, and the presence of side reactions.[1][2][3]
-
Moisture Contamination: The primary culprit is often the presence of water. Your acyl chloride (3-methylbenzoyl chloride) is highly susceptible to hydrolysis, which converts it to the unreactive 3-methylbenzoic acid. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Sub-optimal Base: The choice and quantity of the base are crucial. Pyridine is commonly used not only to neutralize the HCl byproduct but also to act as a nucleophilic catalyst.[4][5][6][7] An insufficient amount of base will allow the reaction mixture to become acidic, which can lead to unwanted side reactions.
-
Reactivity of Phenol: Phenols are less nucleophilic than aliphatic alcohols because the oxygen's lone pairs are delocalized into the aromatic ring.[8] This reduced reactivity can lead to slow or incomplete reactions. Using a base helps by deprotonating the phenol to the more reactive phenoxide ion.[3][8][9]
-
Reaction Temperature: While the reaction between a phenol and an acyl chloride can often proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially if the reactants are sterically hindered.[10] However, excessive heat can promote side reactions.
Q2: I'm observing an impurity with a carboxylic acid peak in my IR/NMR analysis. What is it and how can I prevent it?
This is a classic sign of 3-methylbenzoyl chloride hydrolysis. The broad peak in the IR spectrum (around 2500-3300 cm⁻¹) and a carboxylic acid proton in the ¹H NMR (around 10-13 ppm) indicate the presence of 3-methylbenzoic acid.
Prevention Strategy:
-
Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like Dichloromethane or Toluene). Store the acyl chloride under an inert atmosphere (Nitrogen or Argon).
-
Order of Addition: Add the 3-methylbenzoyl chloride dropwise to the cooled solution of 4-hydroxybenzaldehyde and pyridine in your anhydrous solvent. This ensures the acyl chloride preferentially reacts with the phenol rather than any trace moisture.
Q3: The reaction seems to stall and doesn't go to completion, even after extended reaction times. What can I do?
Incomplete conversion is a common issue, often related to the nucleophilicity of the phenol and the electrophilicity of the acyl chloride.
-
Activate the Phenol: As mentioned, the phenoxide ion is a much stronger nucleophile than phenol itself.[8][9] While pyridine can deprotonate phenol, a stronger, non-nucleophilic base like triethylamine (TEA) or even potassium carbonate in a solvent like DMF can be more effective.[11][12]
-
Activate the Acyl Chloride: Pyridine acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate.[5][6][7] This intermediate is more electrophilic and reacts more readily with the phenol. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside pyridine can significantly accelerate the reaction, even at lower temperatures.[7]
Troubleshooting Flowchart
This logical diagram can help diagnose and solve common issues during the synthesis.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]
- 5. echemi.com [echemi.com]
- 6. orgosolver.com [orgosolver.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Khan Academy [khanacademy.org]
- 9. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of Crude 4-Formylphenyl 3-methylbenzoate
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of crude "4-Formylphenyl 3-methylbenzoate." Here, we dissect common issues and offer robust, field-tested solutions to achieve high purity of this versatile aromatic ester.
I. Understanding the Molecule and Potential Impurities
4-Formylphenyl 3-methylbenzoate is a bifunctional molecule featuring both an ester and an aldehyde group. This dual reactivity, while synthetically useful, can also lead to specific impurities during its synthesis and workup.
Key Molecular Characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | ChemScene[1] |
| Molecular Weight | 240.25 g/mol | ChemScene[1] |
| Appearance | Solid | Sigma-Aldrich |
A thorough understanding of potential impurities is the first step in designing an effective purification strategy.
Common Impurities and Their Origins:
| Impurity | Origin | Removal Strategy |
| 3-Methylbenzoic acid | Incomplete esterification or hydrolysis of the final product. | Aqueous basic wash (e.g., NaHCO₃, Na₂CO₃)[2][3] |
| 4-Hydroxybenzaldehyde | Unreacted starting material. | Aqueous basic wash (e.g., NaOH) |
| 4-Carboxyphenyl 3-methylbenzoate | Oxidation of the aldehyde group. | Column chromatography |
| Solvents from reaction/workup | Residual solvents like ethyl acetate, dichloromethane, etc. | Drying under vacuum |
II. Troubleshooting and FAQs
This section addresses common problems encountered during the purification of 4-Formylphenyl 3-methylbenzoate in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] This is a common issue with esters.
-
Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to reduce the saturation level.[4] Allow the solution to cool much more slowly.
-
Underlying Cause & Long-Term Solution: The chosen solvent system may not be optimal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Experiment with different solvent systems. For aromatic esters, consider combinations like ethanol/water, ethyl acetate/hexane, or toluene.
Q2: No crystals are forming, even after the solution has cooled to room temperature.
A2: This typically indicates that too much solvent was used, and the solution is not supersaturated.[5][6]
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of a few crystals, remove it from the heat and allow it to cool slowly.
-
Inducing Crystallization: If the solution is supersaturated but reluctant to crystallize, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[7]
-
Q3: The purity of my compound did not improve after recrystallization.
A3: This could be due to several factors:
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[6] Always allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inadequate Washing: After filtration, it's crucial to wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the dissolved impurities.[8] Using too much wash solvent or warm solvent will dissolve some of your product.[5]
Column Chromatography Challenges
Q1: My compound is not separating from a non-polar impurity on the silica gel column.
A1: 4-Formylphenyl 3-methylbenzoate is a moderately polar compound. If it's co-eluting with a non-polar impurity, you are likely using a solvent system that is too polar.
-
Solution: Decrease the polarity of your eluent. A common starting point for aromatic esters is a mixture of hexane and ethyl acetate.[9] Try increasing the proportion of hexane. Use thin-layer chromatography (TLC) to test various solvent systems before running the column to find the optimal separation.[10]
Q2: I see streaking or tailing of my compound's spot on the TLC plate and on the column.
A2: This can be caused by several issues:
-
Compound Overload: You may have loaded too much crude material onto the column.
-
Acidic Impurities: The presence of acidic impurities, like residual 3-methylbenzoic acid, can interact strongly with the slightly acidic silica gel, causing tailing. A pre-column basic wash of your crude product can mitigate this.
-
Aldehyde Reactivity: Aldehydes can sometimes interact with the silica gel.[11] If you suspect this is an issue, you can try deactivating the silica gel by adding a small amount of a non-polar tertiary amine, like triethylamine (~0.5-1%), to your eluent.[11]
Q3: My product seems to be degrading on the column.
A3: The acidic nature of silica gel can sometimes promote the hydrolysis of the ester or other side reactions, especially if the chromatography run is very long.[11]
-
Solutions:
-
Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.
-
Expedite the chromatography: Use flash chromatography with positive pressure to reduce the time your compound spends on the column.
-
III. Detailed Purification Protocols
Protocol 1: Workup and Initial Purification - Aqueous Washes
This protocol is designed to remove acidic and basic impurities from the crude reaction mixture before further purification.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Acid Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first to release any evolved CO₂ gas, then more vigorously. Allow the layers to separate and discard the lower aqueous layer. This step removes unreacted 3-methylbenzoic acid.
-
Base Wash: If unreacted 4-hydroxybenzaldehyde is suspected, perform a wash with a 5% aqueous sodium hydroxide (NaOH) solution.[3] Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
This is often the most effective method for obtaining highly pure crystalline solids.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene). Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.[5] Often, a two-solvent system (one in which the compound is soluble and one in which it is not) like ethyl acetate/hexane or ethanol/water provides the best results.
-
Place the crude 4-Formylphenyl 3-methylbenzoate in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.[5]
-
If colored impurities are present, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[6]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.[8]
Protocol 3: Purification by Column Chromatography
This technique is useful for separating the product from impurities with different polarities.[10]
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude material on a silica gel TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with your adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Formylphenyl 3-methylbenzoate.
IV. Visualized Workflows
General Purification Workflow
Caption: Troubleshooting common issues in recrystallization.
V. References
-
Benchchem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from
-
HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 4-(3-formylphenyl)benzoate 97. Retrieved from
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from
-
University of York. (n.d.). Single-solvent recrystallisation. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
-
PubChem. (n.d.). 4-Formylphenyl benzoate. Retrieved from
-
Benchchem. (n.d.). 4-Formyl-3-methylbenzoic acid. Retrieved from
-
Organic Chemistry at the University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
PubChem. (n.d.). Methyl 4-formyl-3-methylbenzoate. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low conversion rates in Fischer esterification. Retrieved from
-
Reddit. (2024, August 18). Trouble purifying my boronate ester compound. Retrieved from
-
YouTube. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from
-
Magritek. (n.d.). Column Chromatography. Retrieved from
-
ChemScene. (n.d.). 3-Formylphenyl 4-methylbenzoate. Retrieved from
-
PubMed Central. (n.d.). Crystal structure of 4-acetylphenyl 3-methylbenzoate. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
- 10. magritek.com [magritek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Formylphenyl 3-methylbenzoate
Welcome to the technical support center for the synthesis of 4-Formylphenyl 3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific esterification. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of 4-Formylphenyl 3-methylbenzoate is a niche but important transformation in medicinal chemistry and materials science, often serving as a key building block for more complex molecules. The most common route to this compound is the esterification of 4-hydroxybenzaldehyde with 3-methylbenzoyl chloride, typically under Schotten-Baumann conditions. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will address these potential pitfalls with scientifically grounded explanations and practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-Formylphenyl 3-methylbenzoate.
Issue 1: Low or No Product Formation
A common and frustrating issue is the failure to form the desired product. This can often be traced back to the quality of reagents or suboptimal reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Base | The base is critical for deprotonating the phenolic hydroxyl group of 4-hydroxybenzaldehyde, making it a potent nucleophile.[1] If the base is weak, old, or has absorbed atmospheric moisture, its efficacy will be compromised. | Use a fresh, anhydrous base such as pyridine or triethylamine. For aqueous base conditions (e.g., NaOH), ensure the concentration is accurate. |
| Poor Quality 3-methylbenzoyl chloride | Acyl chlorides are highly reactive and susceptible to hydrolysis upon exposure to moisture, converting them to the unreactive 3-methylbenzoic acid. | Use freshly opened or distilled 3-methylbenzoyl chloride. Store it under an inert atmosphere and handle it in a dry environment. |
| Suboptimal Reaction Temperature | Esterification reactions can be temperature-sensitive. If the temperature is too low, the reaction rate may be impractically slow. | Monitor the reaction temperature closely. A gentle warming to 40-50 °C may be necessary to drive the reaction to completion, but avoid excessive heat which can promote side reactions. |
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate is a clear indicator of side reactions. Identifying these byproducts is the first step to mitigating their formation.
| Observed Byproduct | Potential Cause | Recommended Solution |
| 4-Hydroxybenzaldehyde (Starting Material) | Incomplete reaction due to reasons outlined in Issue 1. | Re-evaluate the quality of reagents, reaction time, and temperature. Consider a slight excess of 3-methylbenzoyl chloride (1.1 to 1.2 equivalents). |
| 3-Methylbenzoic Acid | Hydrolysis of 3-methylbenzoyl chloride by residual water in the solvent or on the glassware. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 4-Carboxyphenyl 3-methylbenzoate | Oxidation of the aldehyde group of the starting material or product to a carboxylic acid.[2][3] This is more likely if the reaction is exposed to air for prolonged periods or if oxidizing contaminants are present. | Purge the reaction vessel with an inert gas before starting. Use degassed solvents. Minimize reaction time. |
| Polymeric Materials | Aldehydes can be prone to polymerization, especially under basic conditions or in the presence of impurities. | Ensure the purity of the 4-hydroxybenzaldehyde. The reaction should be worked up promptly upon completion. |
Issue 3: Difficult Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Problem | Potential Cause | Recommended Solution |
| Product is an Oil and Does Not Solidify | The presence of impurities, such as unreacted starting materials or byproducts, can lower the melting point and prevent crystallization. | Purify the crude product using column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. |
| Co-elution of Product and Impurities | The polarity of the product and some impurities may be very similar, making chromatographic separation difficult. | Try a different solvent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective. |
Visualizing the Reaction and Side Products
To better understand the chemical transformations occurring, the following diagram illustrates the main reaction and potential side reactions.
Caption: Main reaction and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for this synthesis?
A1: The choice of base depends on the specific reaction conditions. For a classic Schotten-Baumann reaction, an aqueous base like sodium hydroxide is used.[1][4] However, in an anhydrous organic solvent like dichloromethane or THF, an organic base such as pyridine or triethylamine is preferred to scavenge the HCl byproduct.[5] Pyridine can also act as a nucleophilic catalyst.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and 3-methylbenzoyl chloride). The reaction is complete when the spot corresponding to 4-hydroxybenzaldehyde has disappeared and a new, less polar spot for the product has appeared.
Q3: What is the mechanism of the Schotten-Baumann reaction?
A3: The mechanism involves the nucleophilic attack of the deprotonated phenolic oxygen of 4-hydroxybenzaldehyde on the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to form the ester.[4]
Caption: Simplified Schotten-Baumann reaction mechanism.
Q4: My final product is slightly yellow. How can I decolorize it?
A4: A slight yellow color may be due to trace impurities. Recrystallization is often effective. If the color persists, you can try treating a solution of the product with a small amount of activated charcoal, followed by filtration through celite before recrystallization.
Experimental Protocol: Synthesis of 4-Formylphenyl 3-methylbenzoate
This protocol is a general guideline and may require optimization.
Materials:
-
4-Hydroxybenzaldehyde
-
3-Methylbenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-hydroxybenzaldehyde (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add 3-methylbenzoyl chloride (1.1 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. (n.d.). Retrieved from [Link]
-
Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]
-
4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Formylphenyl 3-methylbenzoate
Prepared by the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Formylphenyl 3-methylbenzoate. This guide is designed for chemistry professionals engaged in fine chemical synthesis and drug development. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The primary synthetic route for 4-Formylphenyl 3-methylbenzoate is the esterification of 4-hydroxybenzaldehyde with 3-methylbenzoyl chloride. This reaction, typically performed under Schotten-Baumann or related conditions, involves the acylation of a phenol.[1] While straightforward in principle, achieving high yield and purity requires careful control of several key parameters.
This document is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing fundamental questions about the reaction mechanism, reagent selection, and reaction setup.
-
Troubleshooting Guide: A problem-oriented section to diagnose and solve specific issues you may encounter during your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this esterification, and why is a base required?
The reaction is a nucleophilic acyl substitution. The hydroxyl group of 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group.[2]
A base is crucial for two primary reasons:
-
Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[2] The base neutralizes this HCl, preventing it from protonating the starting phenol or any unreacted amine-based catalyst, which would render them non-nucleophilic and halt the reaction.[3]
-
Catalysis (in some cases): Certain bases, like pyridine, can also act as nucleophilic catalysts. Pyridine attacks the highly reactive acyl chloride to form a more electrophilic acylpyridinium ion intermediate. This intermediate is then more readily attacked by the weakly nucleophilic phenolic hydroxyl group, accelerating the reaction.[4][5][6]
Q2: How do I choose the right base? Pyridine, triethylamine (TEA), or an inorganic base?
The choice of base is critical and depends on the specific requirements of your synthesis.
| Base Type | Example(s) | Advantages | Disadvantages |
| Tertiary Amine (Catalytic) | Pyridine, DMAP (catalytic amount) | - Acts as a nucleophilic catalyst, accelerating the reaction.[4][5] - Forms a water-soluble pyridinium salt, easily removed during aqueous work-up.[4] | - Can be difficult to remove completely due to its boiling point. - Strong, unpleasant odor. |
| Tertiary Amine (Non-Catalytic) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | - Stronger base than pyridine, effective acid scavenger. - More volatile than pyridine, easier to remove under vacuum. | - Sterically hindered, so it does not typically act as a nucleophilic catalyst. - Can sometimes lead to side reactions if impurities are present. |
| Inorganic Base | NaOH, K₂CO₃, NaHCO₃ | - Inexpensive and readily available.[7] - Easily removed during work-up. | - Requires a biphasic (aqueous/organic) solvent system, which can lead to mass transfer limitations and hydrolysis of the acyl chloride.[7] - Can be too harsh, potentially leading to hydrolysis of the product ester. |
For this specific synthesis, pyridine is often a good starting point due to its dual role as a catalyst and acid scavenger.[6][8]
Q3: What solvent system is optimal for this reaction?
The ideal solvent should be aprotic and inert to the reactants. It must effectively dissolve both 4-hydroxybenzaldehyde and 3-methylbenzoyl chloride.
| Solvent | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 39.6 | Excellent solvent for a wide range of organic compounds. Volatile and easy to remove. |
| Tetrahydrofuran (THF) | 66 | Good solvent, slightly higher boiling point than DCM. Must be anhydrous as it can contain peroxides. |
| Acetone | 56 | Good solvent, but its polarity can sometimes facilitate unwanted side reactions. Must be anhydrous.[9] |
| 1,4-Dioxane | 101 | Higher boiling point, useful if heating is required. Must be anhydrous.[9] |
Recommendation: Start with anhydrous Dichloromethane (DCM). Its low boiling point makes product isolation straightforward, and it provides good solubility for the reactants.
Q4: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method for monitoring this reaction.
-
Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Analysis: Spot the starting 4-hydroxybenzaldehyde, the 3-methylbenzoyl chloride (or a co-spot of both), and the reaction mixture. The product, 4-Formylphenyl 3-methylbenzoate, will be less polar than the starting phenol and should have a higher Rf value. The reaction is complete when the spot corresponding to 4-hydroxybenzaldehyde is no longer visible.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis. Follow the logical workflow to diagnose and resolve issues.
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from reagent quality or reaction conditions.
Caption: A logical workflow for troubleshooting low reaction yield.
Problem 2: Significant Amount of Starting Material Remains
Q: My TLC/NMR shows a large amount of unreacted 4-hydroxybenzaldehyde even after several hours. What went wrong?
-
Potential Cause 1: Inactive Acyl Chloride. The most likely culprit is that the 3-methylbenzoyl chloride has hydrolyzed to the much less reactive 3-methylbenzoic acid due to improper storage or exposure to atmospheric moisture.
-
Solution: Use a fresh bottle of the acyl chloride or distill the existing material immediately before use.
-
-
Potential Cause 2: Insufficient Base. If less than one equivalent of base is used, the HCl produced will protonate the starting phenol, effectively stopping the reaction once the base is consumed.[3]
-
Solution: Ensure at least 1.1 equivalents of base (e.g., pyridine) are used.
-
-
Potential Cause 3: Insufficient Activation. The phenolic hydroxyl group is only weakly nucleophilic.
-
Solution: If using a non-catalytic base like TEA, consider adding a catalytic amount (0.05 - 0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that can significantly accelerate acyl transfer reactions.[5]
-
Problem 3: Formation of a Water-Soluble Side Product
Q: During the aqueous work-up, I seem to be losing my product to the aqueous layer. What is happening?
-
Potential Cause: Hydrolysis of the Product. While generally stable, the product ester can be hydrolyzed back to 4-hydroxybenzaldehyde and 3-methylbenzoate under harsh pH conditions, especially with prolonged heating. The resulting carboxylate salt is water-soluble.
Problem 4: Difficulty in Purifying the Final Product
Q: My crude product is an oil that won't crystallize, and it's contaminated with 3-methylbenzoic acid.
-
Potential Cause: Incomplete Removal of Acidic Byproducts. The primary acidic impurity is 3-methylbenzoic acid, formed from the hydrolysis of the acyl chloride. This can inhibit crystallization.
-
Solution 1 (Enhanced Work-up): During the work-up, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃).[10][12] This will convert the carboxylic acid into its sodium salt, which is highly soluble in the aqueous layer. Check the aqueous layer with pH paper to ensure it is basic.[10]
-
Solution 2 (Purification): If the impurity persists, column chromatography is the most effective purification method.[13][14] Use a silica gel column with a gradient eluent system, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The less polar product will elute before the more polar carboxylic acid.
-
Experimental Protocols
Protocol 1: Synthesis of 4-Formylphenyl 3-methylbenzoate
This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol).
-
Dissolve the solid in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the flask to 0°C in an ice-water bath.
-
-
Reagent Addition:
-
Add pyridine (1.0 mL, 12.4 mmol, 1.24 eq) to the stirred solution.
-
In a separate dry vial, dissolve 3-methylbenzoyl chloride (1.62 g, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM.
-
Add the 3-methylbenzoyl chloride solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.
-
-
Reaction:
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenol.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of water.
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.[13]
-
References
- U.S. Patent No. US4610825A. (1986). Phosphorous acid catalyzed phenol esterification.
- HSCprep. (2025, March 4).
- Vedantu. (2024, July 2). Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. Vedantu.
- ECHEMI.
- Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Chemistry Stack Exchange.
- OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. OrgoSolver.
- Margarida, B. R., Flores, L. I., de Lima Luz Junior, L. F., & Lenzi, M. K. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1, 6-11.
- Unknown.
- Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora.
- JoVE. (2025, May 22). Video: Acid Halides to Esters: Alcoholysis. JoVE.
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. [Link]
- LibreTexts Chemistry. (2021, September 27). 29.
- LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups.
- ResearchGate. (2018).
- Organic Chemistry Portal. Schotten-Baumann Conditions.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1, 646-654.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. orgosolver.com [orgosolver.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]
- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 14. researchgate.net [researchgate.net]
troubleshooting low yield in the esterification of 4-hydroxybenzaldehyde
Topic: Troubleshooting Low Yield in the Esterification of 4-Hydroxybenzaldehyde Content Type: Technical Support Center Guide
Subject: Troubleshooting Low Yield in the Synthesis of 4-Acyloxybenzaldehydes (Phenolic Esterification) Audience: Organic Chemists, Process Development Scientists Scope: This guide addresses the acylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde (4-HBA) to form 4-formylphenyl esters (e.g., 4-acetoxybenzaldehyde).[1]
Core Diagnostic Workflow
Before altering parameters, identify where the yield loss occurs using this logic flow.
Figure 1: Diagnostic logic for isolating the root cause of yield loss in 4-HBA esterification.
Technical Q&A: Root Cause Analysis
Section A: Reaction Kinetics & Conversion
Q: I am using acetic anhydride with pyridine, but the reaction stalls with 20% starting material remaining. Why? A: The phenolic hydroxyl group on 4-HBA is deactivated by the electron-withdrawing aldehyde group at the para position. This reduces the nucleophilicity of the phenol compared to unsubstituted phenol.
-
Solution: You likely need a hyper-nucleophilic acylation catalyst. Add 4-Dimethylaminopyridine (DMAP) (0.1–5 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the deactivated phenol much faster than pyridine alone [1].
-
Check: Ensure your acetic anhydride is not hydrolyzed. If it smells strongly of acetic acid (vinegar) rather than the pungent anhydride, use a fresh bottle or distill it.
Q: Can I use Schotten-Baumann conditions (NaOH/Water + Acid Chloride)? A: Yes, but this is risky for yield.
-
The Risk: The ester product (4-formylphenyl carboxylate) is a "phenolic ester," which is inherently more labile (prone to hydrolysis) than an aliphatic ester. In the presence of aqueous NaOH, the product can rapidly hydrolyze back to the starting material, especially if the pH remains high after the acid chloride is consumed.
-
Optimization: If using aqueous base, maintain temperatures below 5°C and control pH strictly. A biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB) is often superior to prevent product hydrolysis [2].
Section B: Side Reactions & Impurities
Q: My crude NMR shows new peaks in the aliphatic region, but I didn't use alkyl reagents. What happened? A: If you used acetone as a solvent or for cleaning glassware, you likely triggered an Aldol Condensation .
-
Mechanism: The aldehyde group of 4-HBA is highly electrophilic. In the presence of base (pyridine, TEA, NaOH), it reacts with enolizable ketones (like acetone) to form chalcone derivatives [3].
-
Fix: strictly avoid ketone solvents. Use DCM, THF, or Toluene.
Q: The reaction turned into a dark tar/resin. What caused this? A: This indicates polymerization or decomposition, likely via the Cannizzaro Reaction or oxidative degradation.
-
Cannizzaro: If strong bases (NaOH/KOH) are used without careful stoichiometry, the aldehyde group can disproportionate into the carboxylic acid and alcohol.
-
Oxidation: 4-HBA is sensitive to air oxidation, converting the aldehyde to a carboxylic acid (4-hydroxybenzoic acid), which may then interfere with stoichiometry.
-
Fix: Perform the reaction under an inert atmosphere (Nitrogen/Argon) and avoid heating above 60°C unless necessary.
Section C: Workup & Isolation
Q: The reaction looked complete by TLC, but I lost 40% of the mass during the aqueous wash. Where did it go? A: You likely hydrolyzed your product during the quench.
-
Mechanism: Phenolic esters hydrolyze easily in basic or strongly acidic water. If you quenched a Pyridine/Anhydride reaction with water and the solution became hot (exothermic hydrolysis of excess anhydride), the generated acetic acid/pyridinium complex can catalyze the cleavage of your product.
-
Protocol Adjustment: Quench into ice-cold dilute HCl (to remove pyridine) or saturated NH₄Cl. Do not allow the quench mixture to stir for prolonged periods. Extract immediately into organic solvent (EtOAc or DCM) [4].
Optimized Experimental Protocol
Target: Synthesis of 4-Acetoxybenzaldehyde (Scale: 10 mmol)
| Parameter | Specification | Rationale |
| Substrate | 4-Hydroxybenzaldehyde (1.22 g, 10 mmol) | Dry under vacuum if older stock. |
| Reagent | Acetic Anhydride (1.2 eq, 1.13 mL) | Slight excess ensures conversion; avoid large excess to simplify workup. |
| Base/Solvent | Pyridine (3.0 eq) or TEA (1.5 eq) in DCM | Pyridine acts as both base and catalyst (weak). DCM solubilizes the ester. |
| Catalyst | DMAP (0.05 eq, 61 mg) | Critical: Overcomes the electron-withdrawing deactivation of the phenol. |
| Temp | 0°C | Control exotherm during anhydride addition to prevent tars. |
Step-by-Step:
-
Setup: Flame-dry a 50 mL Round Bottom Flask (RBF). Add magnetic stir bar. Purge with
. -
Dissolution: Add 4-HBA (10 mmol), DMAP (0.5 mmol), and Pyridine (30 mmol) to dry DCM (20 mL). Stir until dissolved.
-
Addition: Cool to 0°C. Add Acetic Anhydride (12 mmol) dropwise over 5 minutes.
-
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Product (
) is less polar than SM ( ).[2]
-
-
Quench (Critical): Pour reaction mixture into a separatory funnel containing Ice/Water (50 mL) containing 35 mmol HCl (to neutralize pyridine). Shake immediately and separate layers.
-
Workup: Wash organic layer with Sat.
(cold, quick wash to remove acetic acid) Brine Dry over . -
Isolation: Concentrate in vacuo.
-
Note: Keep water bath
.
-
-
Purification: If necessary, recrystallize from Hexane/Toluene (1:1) or Ethanol/Water.[2][3][4]
Comparative Reagent Data
| Method | Typical Yield | Key Risk | Best For |
| Ac | 85–95% | Pyridine removal (smell/toxicity) | Standard lab scale (<10g) |
| AcCl / TEA / DCM | 80–90% | HCl generation (requires careful venting) | Rapid synthesis |
| Schotten-Baumann (NaOH) | 40–70% | Hydrolysis of Product | Large scale (cheap), if strictly controlled |
| Enzymatic (Lipase) | >95% (Slow) | High cost, long reaction time | Green chemistry requirements [5] |
References
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link
-
BenchChem. (2025).[1][5] Troubleshooting low yields in the synthesis of formylphenyl esters. BenchChem Technical Guides. Link
-
Handayani, S., et al. (2014). Study of Acid Catalysis for Condensation of 4-Hydroxybenzaldehyde with Acetone. Universitas Negeri Yogyakarta. Link
-
CymitQuimica. (2024).[3] 4-(Acetyloxy)benzaldehyde: Properties and Handling. Chemical Safety Data. Link
-
MDPI. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems. Molecules. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. longchangextracts.com [longchangextracts.com]
- 4. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Formylphenyl 3-methylbenzoate
A Guide for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of 4-Formylphenyl 3-methylbenzoate. This guide, structured in a practical question-and-answer format, is designed to provide you with in-depth insights and troubleshooting strategies for this specific esterification. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your synthetic route effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for synthesizing 4-Formylphenyl 3-methylbenzoate?
There are three principal and highly effective methods for synthesizing this aryl ester, each with distinct advantages and catalyst systems. The choice depends on factors such as available starting materials, scale, and desired purity profile.
-
Schotten-Baumann Reaction (using 3-methylbenzoyl chloride): This classic method involves the acylation of 4-hydroxybenzaldehyde with 3-methylbenzoyl chloride in the presence of a base. Modern variations, particularly using Phase-Transfer Catalysis (PTC), are highly efficient.
-
Steglich Esterification (using 3-methylbenzoic acid): A mild and widely used method that couples 3-methylbenzoic acid directly with 4-hydroxybenzaldehyde. It relies on a carbodiimide coupling agent and a nucleophilic catalyst.[1]
-
Mitsunobu Reaction (using 3-methylbenzoic acid): This reaction converts the phenolic hydroxyl group into an excellent leaving group in situ, allowing for esterification under neutral conditions.[2]
The table below provides a high-level comparison of these methods.
| Feature | Schotten-Baumann (PTC) | Steglich Esterification | Mitsunobu Reaction |
| Reactants | 4-hydroxybenzaldehyde & 3-methylbenzoyl chloride | 4-hydroxybenzaldehyde & 3-methylbenzoic acid | 4-hydroxybenzaldehyde & 3-methylbenzoic acid |
| Key Reagents | Phase-Transfer Catalyst (e.g., TBAB), NaOH | Carbodiimide (e.g., EDC, DCC), DMAP | Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD, DIAD) |
| Pros | Fast, high yielding, often uses inexpensive reagents, simple workup.[3] | Very mild conditions, tolerates sensitive functional groups, high yields.[4][5] | Extremely mild, neutral conditions, useful for complex substrates.[6] |
| Cons | Requires acyl chloride (can be moisture-sensitive). | Byproduct removal can be tricky (especially with DCC), carbodiimides can be allergens.[1] | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification, reagents are expensive.[7] |
Troubleshooting Guide & Catalyst Selection
Section 1: Schotten-Baumann Reaction & Phase-Transfer Catalysis (PTC)
Q2: I am getting a low yield in my Schotten-Baumann reaction. What is the likely cause and which catalyst should I use?
Low yields in this reaction typically stem from two issues: hydrolysis of the acyl chloride and incomplete reaction of the phenol. Using a Phase-Transfer Catalyst (PTC) is the superior approach for this synthesis.
Causality: In a traditional Schotten-Baumann reaction with a simple base like pyridine, the reaction can be slow. In a two-phase system (e.g., dichloromethane and aqueous NaOH), the phenoxide, formed in the aqueous phase, has poor solubility in the organic phase where the acyl chloride resides. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a phosphonium salt, forms a lipophilic ion pair with the phenoxide, shuttling it into the organic phase to react rapidly with the acyl chloride.[3][8] This process is so efficient it can be completed in minutes at low temperatures, which minimizes the competing hydrolysis of the acyl chloride.[8]
Troubleshooting Steps:
-
Switch to PTC: If you are using a homogenous base like pyridine or triethylamine, switch to a biphasic system with NaOH and a catalytic amount of TBAB.
-
Control Temperature: Run the reaction at 0°C. Higher temperatures favor the hydrolysis of both the acyl chloride and the final ester product.[8]
-
Ensure Acyl Chloride Quality: Use freshly opened or distilled 3-methylbenzoyl chloride, as it is sensitive to moisture.
-
Vigorous Stirring: A high stir rate is crucial in biphasic systems to maximize the interfacial area where the reaction occurs.
Caption: Phase-Transfer Catalysis (PTC) Workflow.
Section 2: Steglich Esterification
Q3: Why is 4-Dimethylaminopyridine (DMAP) essential for the Steglich esterification of a phenol?
While the carbodiimide (DCC or EDC) is the coupling agent, DMAP is the true catalyst that makes the reaction efficient, especially for less nucleophilic alcohols like phenols.[1]
Mechanistic Insight: The reaction between 3-methylbenzoic acid and the carbodiimide (DCC) forms a highly reactive O-acylisourea intermediate.[5][9] While a simple alcohol could attack this intermediate directly, the reaction is slow. DMAP, being a far superior nucleophile, attacks the O-acylisourea first. This generates an N-acylpyridinium species. This new intermediate is extremely electrophilic and highly susceptible to attack by the phenolic hydroxyl group, rapidly forming the ester and regenerating the DMAP catalyst.[5] Without DMAP, a significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which halts the reaction and complicates purification.[5]
Caption: Catalytic Role of DMAP in Steglich Esterification.
Q4: My Steglich reaction is stalled and purification is difficult. What should I do?
This is a common issue often related to the choice of coupling agent and solvent.
Troubleshooting Steps:
-
Switch to EDC: If you are using N,N'-Dicyclohexylcarbodiimide (DCC), the N,N'-dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents, making filtration difficult. Consider switching to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct (EDU) can be easily removed with a simple aqueous wash during workup.
-
Solvent Choice: While dichloromethane (DCM) is common, greener solvents like acetonitrile have been shown to be highly effective and can simplify the workup process.[4] Avoid protic solvents which can react with the carbodiimide.
-
Check Reagent Stoichiometry: Typically, 1.1-1.5 equivalents of the carbodiimide and 0.1-0.2 equivalents of DMAP are used relative to the limiting reagent (often the carboxylic acid).
-
Monitor by TLC: Track the consumption of the starting materials. If the reaction stalls, it may indicate degradation of the coupling agent due to moisture.
Experimental Protocol: Steglich Esterification using EDC
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxybenzaldehyde (1.0 eq) and 3-methylbenzoic acid (1.1 eq) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Initiation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.
Section 3: Mitsunobu Reaction
Q5: The Mitsunobu reaction is giving me a complex mixture that is very difficult to purify. Are there better catalyst/reagent choices?
The primary challenge in Mitsunobu reactions is the separation of the desired product from stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct.[7]
Expertise & Causality: The classical reagents, triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), generate byproducts with chromatographic properties often similar to the desired product. The key to simplifying purification is to select reagents whose byproducts have drastically different solubility or can be captured.
Alternative Reagent Strategies:
-
Polymer-Supported Reagents: Using polymer-supported triphenylphosphine (PS-PPh₃) allows the resulting phosphine oxide to be removed by simple filtration at the end of the reaction.
-
Modified Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD. The resulting hydrazine byproduct is crystalline and can be easily filtered from the reaction mixture and recycled.[2]
-
Modified Phosphines: Using a phosphine like 4-(diphenylphosphino)benzoic acid can create a phosphine oxide byproduct that is acidic, allowing it to be easily removed with a basic wash during workup.[7]
Q6: My Mitsunobu reaction is failing with 4-hydroxybenzaldehyde. What could be the reason?
The success of a Mitsunobu reaction is highly dependent on the pKa of the acidic nucleophile (the phenol in this case).[6]
Explanation: The reaction mechanism requires the acidic pronucleophile (the phenol) to protonate the betaine intermediate formed from PPh₃ and DEAD.[7] While many phenols are sufficiently acidic, those with electron-donating groups can be problematic. 4-hydroxybenzaldehyde, with its electron-withdrawing formyl group, should be acidic enough. However, if the reaction fails, consider these points:
-
Reagent Quality: DEAD and DIAD can degrade over time. Use freshly opened or purified reagents.
-
Order of Addition: The standard procedure is to add the DEAD solution slowly to a cooled (0°C) solution of the phenol, carboxylic acid, and PPh₃ in THF.[2] If this fails, pre-forming the betaine (mixing PPh₃ and DEAD first, then adding the phenol and acid) can sometimes improve results.[2]
-
Solvent: Anhydrous THF or diethyl ether are the most common solvents. Ensure they are truly dry.
References
- Title: Phase transfer catalysed esterification of phenols with aliphatic acid chlorides Source: Journal of Molecular Catalysis URL
-
Title: Mitsunobu Reaction - BYJU'S Source: byjus.com URL: [Link]
-
Title: Mitsunobu Reaction Source: Organic-Chemistry.org URL: [Link]
-
Title: Mitsunobu Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]
-
Title: Mitsunobu reaction - Wikipedia Source: en.wikipedia.org URL: [Link]
-
Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: RSC Publications URL: [Link]
-
Title: Recent Advances in the Mitsunobu Reaction Source: Atlanchim Pharma URL: [Link]
-
Title: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile Source: PubMed URL: [Link]
-
Title: Ester synthesis by acylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Steglich Esterification - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]
-
Title: O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS Source: Revue Roumaine de Chimie URL: [Link]
-
Title: Synthesis of Esters Via Steglich Esterification in Acetonitrile - YouTube Source: YouTube URL: [Link]
-
Title: 5.2.2 Synthesis of Esters - NPTEL Archive Source: nptel.ac.in URL: [Link]
-
Title: preparation of esters - Chemguide Source: chemguide.co.uk URL: [Link]
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
Technical Support Center: 4-Formylphenyl 3-methylbenzoate Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 4-Formylphenyl 3-methylbenzoate. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the production of this versatile aromatic ester. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical field experience to ensure you can navigate the complexities of its synthesis with confidence.
Troubleshooting Guide
This section addresses specific, common challenges that may arise during the synthesis of 4-Formylphenyl 3-methylbenzoate, providing explanations for the underlying causes and actionable solutions.
Question 1: Low or Inconsistent Yields in the Esterification Reaction
-
Symptom: The final isolated yield of 4-Formylphenyl 3-methylbenzoate is significantly lower than expected, or varies substantially between batches, even when following the same protocol.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The esterification of 4-hydroxybenzaldehyde with 3-methylbenzoyl chloride is a reversible reaction.[1] To drive the reaction to completion, consider increasing the equivalents of the acylating agent (3-methylbenzoyl chloride) or removing the HCl byproduct as it forms. Using a non-nucleophilic base like pyridine can effectively scavenge the acid.
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis. Any moisture present in the reactants, solvents, or reaction vessel will consume the 3-methylbenzoyl chloride, reducing the amount available for esterification and forming 3-methylbenzoic acid as a byproduct. Ensure all glassware is oven-dried, and use anhydrous solvents for the reaction.
-
Side Reactions: At elevated temperatures, side reactions can become more prevalent. One common side reaction is the self-condensation of 4-hydroxybenzaldehyde. Running the reaction at a controlled, lower temperature (e.g., 0-5°C) during the addition of the acyl chloride can minimize these side reactions.[2]
-
Sub-optimal Catalyst: While often not strictly necessary for this Schotten-Baumann type reaction, the choice of base is critical.[3][4][5] A weak base may not sufficiently deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, leading to a slow or incomplete reaction. Conversely, a very strong base like sodium hydroxide can promote the hydrolysis of both the starting acyl chloride and the product ester.[6] Triethylamine or pyridine are generally suitable choices.
-
Question 2: Difficulty in Product Purification and Presence of Impurities
-
Symptom: The crude product is difficult to purify by standard methods like recrystallization or column chromatography, and analytical data (e.g., NMR, HPLC) shows persistent impurities.
-
Potential Causes & Solutions:
-
Unreacted Starting Materials: The presence of unreacted 4-hydroxybenzaldehyde or 3-methylbenzoic acid (from hydrolysis of the acyl chloride) is a common issue.
-
Solution for 4-hydroxybenzaldehyde: A wash with a dilute aqueous sodium bisulfite solution can form a water-soluble adduct with the aldehyde, effectively removing it from the organic phase.
-
Solution for 3-methylbenzoic acid: Washing the organic layer with a mild base like aqueous sodium bicarbonate will convert the carboxylic acid into its water-soluble sodium salt, which can then be separated.[2]
-
-
Formation of Anhydride: If the 3-methylbenzoyl chloride is old or has been exposed to moisture, it may contain significant amounts of 3-methylbenzoic anhydride. This can also react with 4-hydroxybenzaldehyde to form the desired product, but its different reactivity and stoichiometry can complicate the reaction and purification. Using freshly distilled or high-purity 3-methylbenzoyl chloride is recommended.
-
Di-acylated Byproducts: In some cases, reaction at the formyl group of 4-hydroxybenzaldehyde can occur, although this is less common under standard esterification conditions. Careful control of stoichiometry and temperature can minimize this.
-
Question 3: Product Instability or Decomposition During Workup or Storage
-
Symptom: The isolated product appears pure initially but degrades over time, indicated by a color change or the appearance of new spots on TLC.
-
Potential Causes & Solutions:
-
Oxidation of the Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, especially if exposed to air and light over extended periods.
-
Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. The use of amber vials is recommended.
-
-
Residual Acidity or Basicity: Trace amounts of acid or base from the workup can catalyze the hydrolysis of the ester bond over time.
-
Solution: Ensure the final product is washed thoroughly to remove any residual acidic or basic impurities. A final wash with brine can help to break any emulsions and remove water-soluble impurities.
-
-
Hydrolysis: The ester linkage can be susceptible to hydrolysis, particularly in the presence of moisture and catalytic amounts of acid or base.
-
Solution: Ensure the product is thoroughly dried before storage. Using a drying agent like anhydrous sodium sulfate or magnesium sulfate for the organic solution before solvent removal is crucial.[2]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and handling of 4-Formylphenyl 3-methylbenzoate.
Q1: What is the recommended synthetic route for laboratory-scale production?
A common and effective method is the Schotten-Baumann reaction, which involves the acylation of an alcohol or phenol with an acyl chloride in the presence of a base.[3][4][5] For 4-Formylphenyl 3-methylbenzoate, this entails reacting 4-hydroxybenzaldehyde with 3-methylbenzoyl chloride in the presence of a suitable base like pyridine or triethylamine in an aprotic solvent such as dichloromethane or chloroform.[2]
Q2: What are the key safety considerations when working with the reagents for this synthesis?
-
3-Methylbenzoyl chloride: This is a corrosive and lachrymatory substance. It reacts with moisture to produce HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Hydroxybenzaldehyde: This compound can cause skin and eye irritation.[7] Standard laboratory PPE should be worn.
-
Solvents: Dichloromethane and chloroform are chlorinated solvents and should be handled with care due to their potential health hazards.[2] Always work in a fume hood.
-
Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. They should also be handled in a fume hood.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[2][8] A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product spot.
Q4: What are the typical workup and purification procedures?
A standard workup involves quenching the reaction with water, separating the organic layer, and then washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, a dilute base (e.g., saturated NaHCO3 solution) to remove any unreacted carboxylic acid, and finally with brine.[2] The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Q5: What are the expected spectroscopic data for 4-Formylphenyl 3-methylbenzoate?
While specific data can vary slightly based on the solvent and instrument used, you can generally expect:
-
¹H NMR: Distinct signals for the aldehyde proton (around 9.9-10.1 ppm), aromatic protons from both rings, and a singlet for the methyl group protons (around 2.4 ppm).
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and aldehyde, as well as for the aromatic and methyl carbons.
-
IR Spectroscopy: Characteristic stretching frequencies for the C=O of the aldehyde (around 1700 cm⁻¹), the C=O of the ester (around 1735 cm⁻¹), and C-O stretching of the ester.
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of 4-Formylphenyl 3-methylbenzoate
This protocol outlines a standard procedure for the synthesis of 4-Formylphenyl 3-methylbenzoate via the Schotten-Baumann reaction.
Materials:
-
4-Hydroxybenzaldehyde
-
3-Methylbenzoyl chloride
-
Pyridine
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-hydroxybenzaldehyde in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine to the solution with stirring.
-
Add 3-methylbenzoyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Hydroxybenzaldehyde | 122.12 | 10 | 1.22 g |
| 3-Methylbenzoyl chloride | 154.59 | 11 | 1.70 g (1.2 eq) |
| Pyridine | 79.10 | 12 | 0.95 g (1.2 eq) |
| Dichloromethane | - | - | 50 mL |
Visualizations
Diagram 1: Synthetic Pathway of 4-Formylphenyl 3-methylbenzoate
Caption: Reaction scheme for the synthesis of 4-Formylphenyl 3-methylbenzoate.
Diagram 2: Troubleshooting Flowchart for Low Yield
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. 4-Formyl-3-methylbenzoic acid | 24078-23-7 | Benchchem [benchchem.com]
avoiding hydrolysis of "4-Formylphenyl 3-methylbenzoate"
Technical Support Center: Handling & Stability Guide Subject: Preventing Hydrolysis of 4-Formylphenyl 3-methylbenzoate Reference ID: TS-EST-4F3M-001
Executive Summary
You are working with 4-Formylphenyl 3-methylbenzoate , a reactive phenyl ester. Unlike standard alkyl esters (e.g., ethyl acetate), this compound is highly labile .
The Chemical Hazard: The ester bond in this molecule links a benzoic acid derivative to a phenol derivative (4-hydroxybenzaldehyde). The leaving group upon hydrolysis is the 4-formylphenoxide anion .
-
pKa of standard alkoxide leaving group: ~16 (Unstable, hard to leave).
Implication: Because the leaving group is stabilized by resonance (and the electron-withdrawing aldehyde group), this ester hydrolyzes roughly 100–1000x faster than typical aliphatic esters. It is extremely sensitive to moisture, pH > 7, and nucleophilic buffers.
Phase 1: Storage & Handling (The Basics)
Q: How should I store the solid compound long-term? A: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Why: Even trace moisture in the air can initiate surface hydrolysis. The resulting carboxylic acid acts as an autocatalyst, accelerating degradation.
-
Protocol:
-
Dry the vial exterior before opening to prevent condensation entry.
-
Flush the headspace with Argon after every use.
-
Seal with Parafilm® or use a Teflon-lined screw cap.
-
Q: Can I store it in solution? A: Avoid if possible. If necessary, use anhydrous DMSO or Acetonitrile stored over molecular sieves.
-
Critical Rule: Never store in alcoholic solvents (Methanol/Ethanol).
-
The Risk: Transesterification. Over time, the methoxide/ethoxide (even in trace amounts) will attack the phenyl ester, swapping the expensive 4-formylphenyl group for a methyl/ethyl group, destroying your compound.
Phase 2: Solvent & Buffer Selection (The Environment)
Q: Which solvents are safe? A: You must use Anhydrous, Non-Nucleophilic solvents.
| Solvent Class | Recommendation | Technical Rationale |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Causes transesterification. |
| Aprotic Polar (DMSO, DMF) | Recommended | Good solubility, but must be dry (water < 50 ppm). |
| Ethers (THF, Dioxane) | Acceptable | Watch for peroxides; peroxides can oxidize the aldehyde group. |
| Chlorinated (DCM, Chloroform) | Acceptable | Ensure no trace HCl is present (acid catalysis). |
Q: I need to use a buffer. Can I use Tris or Glycine? A: ABSOLUTELY NOT.
-
The Trap: Tris (Tris(hydroxymethyl)aminomethane) and Glycine contain primary amines.
-
The Mechanism: These amines act as nucleophiles.[4] They will attack the ester carbonyl, forming an amide and releasing 4-hydroxybenzaldehyde. This is not hydrolysis; it is aminolysis, but the result is the same: degradation.
-
Correct Choice: Use non-nucleophilic buffers with steric bulk, such as HEPES, MOPS, or Phosphate (though phosphate can act as a general base catalyst, it is safer than amines).
Phase 3: Experimental Protocols
Protocol A: Drying Solvents for Ester Stability
Use this protocol if your solvent water content is unknown.
-
Select Sieves: Use 3A Molecular Sieves .
-
Why 3A? 4A sieves are general purpose, but 3A is specific for water.[5] 3A minimizes the risk of the solvent molecules themselves being adsorbed or catalyzed inside the zeolite pores.
-
-
Activation: Heat sieves to 250°C for 12 hours or microwave in short bursts (if glass container permits) until dry.
-
Application: Add 10% (w/v) activated sieves to your solvent (DMSO/DMF) 24 hours before use.
-
Verification: If available, use Karl Fischer titration to confirm water content is < 50 ppm.
Protocol B: Aqueous Workup (The Danger Zone)
If you must perform an extraction against water:
-
Temperature: Chill all phases to 0–4°C . Hydrolysis rates drop significantly at lower temperatures.
-
pH Control: Maintain aqueous phase pH between 4.0 and 6.0 .
-
pH > 7: Rapid saponification (hydroxide attack).
-
pH < 3: Acid-catalyzed hydrolysis.[6]
-
-
Speed: Minimize contact time. Mix, separate phases immediately, and dry the organic layer with Magnesium Sulfate (
) instantly.
Phase 4: Mechanism & Visualization
Understanding the Failure Mode The diagram below illustrates why pH control is critical. The "Danger Zone" represents conditions where the phenoxide leaving group (pKa 7.61) is easily stabilized, driving the reaction forward.
Figure 1: Mechanism of base-catalyzed hydrolysis. Note the ionization of the phenol product (red arrow), which drives the equilibrium irreversibly in basic conditions.
Frequently Asked Questions (Troubleshooting)
Q: My solution turned bright yellow. What happened? A: You have hydrolyzed the ester.[4][7]
-
Diagnosis: The ester is colorless. The hydrolysis product, 4-hydroxybenzaldehyde, ionizes at pH > 7.6 to form the 4-formylphenoxide anion , which is bright yellow.
-
Fix: The sample is degraded. Discard and prepare fresh stock in anhydrous, acidified solvent.
Q: Can I use this ester in a cell culture assay? A: Only with extreme caution.
-
The Issue: Cell media contains water, salts, and often serum esterases. The half-life of phenyl esters in plasma or media is often minutes to hours.
-
Workaround: Make a concentrated stock in DMSO. Add to cells immediately before the assay start. Include a control with just the hydrolysis products (benzoic acid + aldehyde) to ensure your biological effect isn't just from the breakdown products.
References
-
Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society. (Establishes the mechanism and high reactivity of phenyl esters compared to alkyl esters).
-
Castro, E. A. (1999). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews. (Detailed analysis of leaving group pKa effects on ester stability).
-
Williams, A. (1972). Nucleophilic catalysis of the hydrolysis of phenyl esters by serum albumin. Journal of the Chemical Society, Perkin Transactions 2. (Highlights the susceptibility of phenyl esters to biological nucleophiles and proteins).
-
PubChem. (n.d.). 4-Hydroxybenzaldehyde (Compound).[1][2][3][8] National Library of Medicine. (Source for pKa data of the leaving group).
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxybenzaldehyde CAS#: 123-08-0 [m.chemicalbook.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. cnmstable.com [cnmstable.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation and Spectral Differentiation: A Guide to 4-Formylphenyl 3-methylbenzoate
Executive Summary
This technical guide provides a rigorous analysis of the mass spectral fragmentation of 4-Formylphenyl 3-methylbenzoate (C₁₅H₁₂O₃, MW 240.25). Designed for analytical chemists and drug discovery researchers, this document moves beyond basic peak listing to explain the mechanistic causality of ionization events.
We compare the Electron Ionization (EI) behavior of this specific meta-substituted isomer against its ortho- and para-analogues, providing a self-validating protocol for structural confirmation.
Chemical Identity & Structural Context
Before interpreting the spectrum, the structural components must be defined to predict bond lability.
-
Compound: 4-Formylphenyl 3-methylbenzoate[1]
-
Structural Components:
Key Analytical Challenge: Distinguishing the meta-methyl substitution (3-methyl) from the ortho (2-methyl) and para (4-methyl) isomers, which share identical molecular weights.
Experimental Protocol: GC-MS Acquisition
To ensure reproducible fragmentation patterns consistent with the data presented below, follow this standard operating procedure (SOP).
Instrument Configuration:
-
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).[1]
-
Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).[1] Rationale: Low-bleed phase essential for aromatic esters to prevent background interference at high temperatures.[1]
Method Parameters:
-
Inlet Temperature: 250°C (Splitless mode). Note: Ensure liner is deactivated to prevent aldehyde adsorption.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 5 min.
-
-
Ion Source (EI): 70 eV, 230°C. Critical: 70 eV is the standard for spectral library matching (NIST/Wiley).
-
Mass Range: m/z 40–400.[1]
Spectral Interpretation & Mechanistic Pathways
The mass spectrum of 4-Formylphenyl 3-methylbenzoate is dominated by
Table 1: Diagnostic Ion Table
| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Structural Significance |
| 240 | 15–25% | Molecular Ion. Confirms intact ester.[1] Stable due to high aromaticity. | |
| 119 | 100% (Base Peak) | 3-Methylbenzoyl Cation. Formed via | |
| 121 | < 5% | Phenoxy Ion. Charge retention on the aldehyde side (rare in benzoates).[1] | |
| 91 | 40–60% | Tropylium Ion. Formed by CO loss from m/z 119.[1] Characteristic of alkyl-benzenes. | |
| 65 | 10–15% | Cyclopentadienyl Cation. Formed by |
Detailed Fragmentation Mechanism
-
Primary
-Cleavage (Formation of Base Peak): The radical cation undergoes homolytic cleavage at the ester bond. The ionization potential of the benzoyl group is generally lower than the phenoxy group, leading to charge retention on the carbonyl fragment.-
Reaction:
-
-
Decarbonylation (The Tropylium Pathway): The 3-methylbenzoyl cation (m/z 119) is metastable.[1] It ejects a neutral Carbon Monoxide (CO) molecule.[1]
-
Reaction:
-
Insight: The resulting
ion rearranges from a benzyl cation to the highly stable, seven-membered Tropylium ring . This is a hallmark of toluene derivatives.[1]
-
Comparative Analysis: Isomer Differentiation
This section addresses the core requirement of comparing the product against alternatives (structural isomers).
Scenario A: Distinguishing from 2-Methylbenzoate (Ortho Isomer)
-
The "Ortho Effect": The ortho-isomer (2-methyl) possesses a methyl group adjacent to the ester carbonyl. This proximity facilitates a specific hydrogen transfer mechanism not possible in the meta (3-methyl) or para (4-methyl) isomers.[1]
-
Spectral Marker: The ortho-isomer often shows a significant peak at m/z 122/123 (loss of the phenoxy radical and ketene formation) or enhanced water loss peaks.
Scenario B: Distinguishing from 4-Methylbenzoate (Para Isomer)
-
Challenge: The meta (3-methyl) and para (4-methyl) spectra are nearly identical in standard EI-MS because the distance between substituents prevents interaction.
-
Resolution:
-
EI-MS: Look for subtle intensity differences in the m/z 91/119 ratio (often slightly higher m/z 91 in para due to resonance stability), but this is unreliable.
-
Recommended Alternative: Use NMR or IR Spectroscopy .[1]
-
Visualization of Fragmentation Pathways
The following diagram maps the causal relationships between the parent molecule and its daughter ions.
Figure 1: EI-MS Fragmentation Pathway of 4-Formylphenyl 3-methylbenzoate.[1] The red node indicates the base peak (100% relative abundance).
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Ester Fragmentation Patterns.[1] NIST Standard Reference Data.[1][4][5] Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for
-cleavage and Tropylium formation mechanisms). -
Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Source for "Ortho Effect" mechanisms in aromatic esters).
-
PubChem. Compound Summary for Methyl 3-methylbenzoate (Analogous Fragmentation). National Library of Medicine.[1] Available at: [Link]
Sources
A Comparative Guide: 4-Formylphenyl 3-methylbenzoate vs. Other Formylphenyl Esters in Organic Reactions
In the intricate landscape of organic synthesis, the selection of starting materials and intermediates is paramount to achieving desired outcomes with high efficiency and selectivity. Among the vast array of bifunctional molecules, formylphenyl esters have emerged as versatile building blocks, prized for their dual reactivity that allows for sequential or orthogonal transformations. This guide provides an in-depth technical comparison of 4-Formylphenyl 3-methylbenzoate with other isomeric and substituted formylphenyl esters, offering field-proven insights and experimental data to inform your selection process in research and development.
This document moves beyond a simple cataloging of compounds, delving into the causal relationships between molecular structure and reactivity. We will explore how subtle changes in substituent positioning on the benzoate moiety influence the reactivity of the distal formyl group, a critical consideration for any synthetic chemist.
The Formylphenyl Ester Scaffold: A Gateway to Molecular Complexity
Formylphenyl esters are characterized by the presence of an aldehyde (formyl) group and an ester functionality on a benzene ring. This arrangement offers two key reactive sites:
-
The Formyl Group: A highly versatile functional group that readily participates in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including Wittig olefination, aldol condensation, Schiff base formation, and reductive amination.
-
The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. It can also participate in reactions like the Fries rearrangement.
The interplay between the electronic nature of the substituent on the benzoate ring and the reactivity of the formyl group is a central theme of this guide.
"4-Formylphenyl 3-methylbenzoate": A Subject of Interest
Our primary focus, 4-Formylphenyl 3-methylbenzoate, possesses a unique substitution pattern. The methyl group at the meta-position of the benzoate ring exerts a weak electron-donating effect through induction. This subtle electronic perturbation, coupled with potential steric influences, can modulate the reactivity of the formyl group at the para-position of the other ring.
To understand its performance, we will compare it with other formylphenyl esters, primarily focusing on isomers where the methyl group is at the ortho- or para-position, and with the unsubstituted 4-formylphenyl benzoate.
Comparative Reactivity in Key Organic Transformations
The true measure of a building block's utility lies in its performance in chemical reactions. Here, we compare the expected reactivity of 4-Formylphenyl 3-methylbenzoate with its counterparts in two fundamental organic reactions: the Wittig reaction and the Aldol condensation.
The Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide. The electrophilicity of the carbonyl carbon is a key determinant of the reaction rate.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs) on the benzaldehyde ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide, thus accelerating the reaction.
-
Electron-Donating Groups (EDGs) , such as a methyl group, decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.
In the case of formylphenyl benzoates, the ester group itself is electron-withdrawing, activating the formyl group compared to unsubstituted benzaldehyde. The additional methyl group on the benzoate ring will have a more subtle, secondary effect.
Hypothetical Comparison of Reaction Rates in a Wittig Reaction:
| Compound | Substituent on Benzoate | Expected Relative Rate | Rationale |
| 4-Formylphenyl benzoate | None | Faster | The ester group is electron-withdrawing. |
| 4-Formylphenyl 3-methylbenzoate | 3-Methyl (meta) | Slightly Slower | The meta-methyl group is weakly electron-donating via induction. |
| 4-Formylphenyl 4-methylbenzoate | 4-Methyl (para) | Slower | The para-methyl group is more strongly electron-donating through induction and hyperconjugation. |
| 4-Formylphenyl 2-methylbenzoate | 2-Methyl (ortho) | Slowest | The ortho-methyl group is electron-donating and may introduce steric hindrance. |
Experimental Protocol: A Generalized Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction of a formylphenyl ester with a phosphonium ylide.
Caption: Generalized workflow for a Wittig reaction involving a formylphenyl ester.
Detailed Steps:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise with stirring. The formation of the ylide is often indicated by a color change.
-
Reaction with Aldehyde: To the freshly prepared ylide solution, add a solution of the formylphenyl ester in anhydrous THF dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Aldol Condensation: Carbon-Carbon Bond Formation
The aldol condensation is a powerful tool for forming carbon-carbon bonds. In the context of formylphenyl esters, these compounds act as the electrophilic partner, reacting with an enolate generated from a ketone or another aldehyde.
Similar to the Wittig reaction, the rate of the aldol condensation is influenced by the electrophilicity of the aldehyde. Therefore, the same trend in reactivity is expected based on the electronic effects of the substituents on the benzoate ring.
Hypothetical Comparison of Yields in an Aldol Condensation:
| Compound | Substituent on Benzoate | Expected Yield | Rationale |
| 4-Formylphenyl benzoate | None | High | Activated aldehyde. |
| 4-Formylphenyl 3-methylbenzoate | 3-Methyl (meta) | Slightly Lower | Weakly deactivated aldehyde. |
| 4-Formylphenyl 4-methylbenzoate | 4-Methyl (para) | Lower | More significantly deactivated aldehyde. |
| 4-Formylphenyl 2-methylbenzoate | 2-Methyl (ortho) | Lowest | Deactivated aldehyde with potential steric hindrance. |
Experimental Protocol: A Generalized Aldol Condensation (Claisen-Schmidt Condensation)
This protocol describes the base-catalyzed condensation of a formylphenyl ester with a ketone.
Caption: Generalized workflow for a Claisen-Schmidt condensation.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve the formylphenyl ester and the ketone (typically in a 1:1 molar ratio) in a suitable solvent system, such as a mixture of ethanol and water.
-
Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.
-
Reaction and Precipitation: Continue stirring at room temperature. The reaction progress can be monitored by TLC. In many cases, the α,β-unsaturated ketone product will precipitate out of the reaction mixture as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any remaining base and salts. Further wash with a small amount of cold ethanol if necessary. Dry the product under vacuum to obtain the pure α,β-unsaturated ketone.
Synthesis of Formylphenyl Esters
The synthesis of formylphenyl esters is typically achieved through standard esterification procedures. A common method is the Fischer esterification of the corresponding formylbenzoic acid with the desired phenol in the presence of an acid catalyst. Alternatively, the reaction of a formylphenol with a substituted benzoyl chloride under basic conditions is also a viable route.
Experimental Protocol: Synthesis of 4-Formylphenyl 3-methylbenzoate
This protocol is adapted from standard esterification procedures.
Caption: Workflow for the synthesis of 4-Formylphenyl 3-methylbenzoate.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in a dry solvent such as dichloromethane (DCM) or chloroform (CHCl₃). Add a base, such as pyridine or triethylamine (typically 1.1 equivalents).
-
Acylation: Cool the solution to 0°C in an ice bath. Add 3-methylbenzoyl chloride (1.0 equivalent) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with dilute hydrochloric acid (e.g., 1 M HCl) to remove the base, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid chloride, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to yield 4-Formylphenyl 3-methylbenzoate.
Spectroscopic Characterization
The structure of the synthesized formylphenyl esters can be confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data for 4-Formylphenyl 3-methylbenzoate:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.0 ppm (s, 1H, -CHO)
-
δ ~8.0-7.8 ppm (m, 4H, Ar-H)
-
δ ~7.4-7.2 ppm (m, 4H, Ar-H)
-
δ ~2.4 ppm (s, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~191 ppm (C=O, aldehyde)
-
δ ~165 ppm (C=O, ester)
-
δ ~155-120 ppm (Ar-C)
-
δ ~21 ppm (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~1720-1700 cm⁻¹ (C=O stretch, ester)
-
~1700-1680 cm⁻¹ (C=O stretch, aldehyde)
-
~2820 and ~2720 cm⁻¹ (C-H stretch, aldehyde Fermi doublet)
-
Conclusion and Future Outlook
This guide has provided a comparative analysis of 4-Formylphenyl 3-methylbenzoate and other formylphenyl esters, focusing on their reactivity in key organic transformations. The position of the methyl group on the benzoate ring, while seemingly minor, can have a discernible impact on the electronic properties of the molecule and, consequently, its reactivity. For reactions where a highly electrophilic aldehyde is desired, the unsubstituted 4-formylphenyl benzoate would be the preferred choice. However, for syntheses requiring a more moderated reactivity or for introducing specific structural motifs, substituted analogues like 4-Formylphenyl 3-methylbenzoate offer valuable alternatives.
The experimental protocols provided herein serve as a starting point for researchers to explore the utility of these versatile building blocks. Further quantitative kinetic studies would provide a more definitive ranking of reactivity and would be a valuable contribution to the field. As the demand for complex and precisely functionalized molecules continues to grow in drug discovery and materials science, a deep understanding of the structure-reactivity relationships of such fundamental building blocks will remain indispensable.
References
- At this time, specific peer-reviewed references with comparative experimental data for "4-Formylphenyl 3-methylbenzoate" were not available in the searched databases. The information presented is based on established principles of organic chemistry and data for analogous compounds.
A Computational Comparative Guide to 4-Formylphenyl 3-methylbenzoate: Properties and Potential
In the landscape of synthetic chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount to dictating a molecule's physicochemical properties and, consequently, its utility. This guide presents a comprehensive computational analysis of 4-Formylphenyl 3-methylbenzoate , a specific aromatic ester for which detailed experimental data is not widely available. By leveraging robust in silico methodologies, we will predict its fundamental properties and benchmark them against isomeric and structurally related alternatives.
This document is intended for researchers, chemists, and drug development professionals who utilize computational analysis to screen, select, and optimize small molecules for specific applications, from synthetic intermediates to novel materials.
Introduction: The Significance of Aromatic Ester Scaffolds
Aromatic esters are a cornerstone of organic chemistry, valued for their relative stability and diverse applications, including roles as fragrances, plasticizers, and crucial intermediates in pharmaceutical synthesis.[1] The molecule of interest, 4-Formylphenyl 3-methylbenzoate , incorporates two key functional groups: an ester linkage and a reactive aldehyde.
-
The Ester Group: Provides a central, stable core, influencing the molecule's polarity, solubility, and thermal properties.[2]
-
The Aldehyde Group: Offers a reactive site for a plethora of chemical transformations, such as Schiff base formation, oxidation, reduction, and condensations, making it a valuable synthetic handle.[3]
-
Substitution Pattern: The para (4-) substitution of the formyl group and the meta (3-) position of the methyl group create a specific electronic and steric environment, which is expected to result in distinct properties compared to its isomers.
This guide will computationally derive these properties to provide a predictive foundation for its potential use and to highlight the subtle yet critical impact of isomeric structural changes.
The Computational Workflow: A Predictive Engine
To overcome the absence of extensive empirical data, a multi-faceted computational approach is employed. This workflow, grounded in established quantum mechanics and molecular mechanics principles, allows for the reliable prediction of molecular properties.[4][5]
First, the molecule's geometry is optimized to find its lowest energy conformation. Following this, electronic properties, vibrational frequencies, and NMR shielding tensors are calculated using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for organic molecules.[6]
Caption: A standard workflow for a molecular docking simulation.
Proposed Experimental Validation
Computational predictions are powerful but must be validated by empirical data. The following section outlines a proposed workflow for the synthesis and characterization of 4-Formylphenyl 3-methylbenzoate.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol describes a standard method for esterifying a phenol.
Materials:
-
4-Hydroxybenzaldehyde
-
3-Methylbenzoyl chloride
-
Pyridine or 10% Sodium Hydroxide solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add 3-methylbenzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This guide has provided a detailed, computationally-derived profile of 4-Formylphenyl 3-methylbenzoate . The in silico analysis predicts it to be a flexible, lipophilic molecule with distinct reactive sites at its carbonyl oxygens. Comparative analysis with its isomers underscores that subtle structural modifications can influence key properties, a critical consideration for rational molecular design.
The predictive data presented here—from physicochemical properties to simulated spectroscopic signatures—offers a valuable starting point for any researcher interested in synthesizing or utilizing this compound. The proposed experimental protocols provide a clear pathway to validate these computational findings. Ultimately, this work demonstrates the power of computational chemistry to illuminate the properties of novel molecules, accelerating research and enabling more targeted experimental design in the fields of chemical synthesis, drug discovery, and materials science.
References
-
Taylor & Francis. (n.d.). WWW small molecule modeling. Retrieved from [Link]
-
John, I. (2024, July 19). The Basic Applications and Techniques of Molecular Modelling. Longdom Publishing. Retrieved from [Link]
-
Open Source Molecular Modeling. (n.d.). Open Source Molecular Modeling. Retrieved from [Link]
-
Oxford Academic. (2023, October 15). Computational Approach for Molecular Design of Small Organic Molecules with High Hole Mobilities in Amorphous Phase Using Random Forest Technique and Computer Simulation Method. Retrieved from [Link]
-
Miramodus. (n.d.). Models of organic and bio-organic molecules. Retrieved from [Link]
-
IndiaMART. (n.d.). Methyl 3-Methyl Benzoate Meta Toluic Acid Methyl Ester Manufacturer in Padra, Gujarat. Retrieved from [Link]
-
The Journal of Physical Chemistry B. (2007, April 6). Properties and Structure of Aromatic Ester Solvents. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl 4-formyl-3-methylbenzoate | C10H10O3 | CID 20134185. Retrieved from [Link]
-
MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]
-
MDPI. (2025, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ACS Publications. (2024, May 31). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Retrieved from [Link]
-
Mondaq. (2025, November 7). Chemical Profile and Industrial Applications of 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
LookChem. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Hydroxybenzaldehyde | C7H6O2 | CID 126. Retrieved from [Link]
- Google Patents. (n.d.). US7304028B2 - Use of methyl benzoic acid ester in perfume compositions.
-
PubChemLite. (n.d.). Methyl 4-(4-formylphenyl)benzoate (C15H12O3). Retrieved from [Link]
-
ResearchGate. (n.d.). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Formylphenyl benzoate | C14H10O3 | CID 220559. Retrieved from [Link]
-
ChemRxiv. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-formyl benzoate, 1571-08-0. Retrieved from [Link]
- Google Patents. (n.d.). CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activities of 4-Formylphenyl 3-methylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is a paramount endeavor. This guide delves into the prospective biological activities of a class of compounds centered around the "4-Formylphenyl 3-methylbenzoate" core structure. While direct experimental data for this specific parent compound remains limited in publicly accessible literature, this document serves as a comparative analysis, leveraging established knowledge of structurally related molecules to forecast potential therapeutic applications and guide future research.
By examining the biological profiles of analogous phenyl benzoates, aromatic aldehydes, and methylbenzoate derivatives, we can construct a scientifically grounded hypothesis regarding the antimicrobial, anticancer, and anti-inflammatory potential of novel 4-Formylphenyl 3-methylbenzoate derivatives. This guide provides a framework for researchers to design and execute robust experimental validations, complete with detailed protocols for key in vitro assays.
The Therapeutic Potential: A Triad of Activities
The unique structural features of 4-Formylphenyl 3-methylbenzoate—an ester linkage, a formyl group, and substituted aromatic rings—suggest a multifaceted biological profile. Drawing parallels from existing research, we can anticipate activities in three primary therapeutic areas:
-
Antimicrobial Effects: The presence of the aromatic aldehyde (formylphenyl) moiety is a strong indicator of potential antimicrobial activity. Aromatic aldehydes are known to exert their effects through various mechanisms, including membrane disruption and enzyme inhibition[1]. Furthermore, benzoate esters have a long history of use as antimicrobial agents[2].
-
Anticancer Properties: Phenyl benzoate and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[3][4]. The mechanism often involves the induction of apoptosis and cell cycle arrest. The substituents on the phenyl rings can be systematically modified to optimize potency and selectivity.
-
Anti-inflammatory Action: The inhibition of key inflammatory pathways is another plausible activity. Small molecules incorporating benzoate structures have been investigated as inhibitors of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway, both of which are critical mediators of inflammation[5][6].
This guide will now proceed to provide a comparative analysis of these potential activities, supported by experimental data from related compound classes and detailed protocols to facilitate the investigation of novel 4-Formylphenyl 3-methylbenzoate derivatives.
Comparative Analysis of Biological Activities
To provide a tangible comparison, the following table summarizes the reported biological activities of compounds structurally related to 4-Formylphenyl 3-methylbenzoate. This data serves as a benchmark for what might be expected from novel derivatives and highlights the potential for structure-activity relationship (SAR) studies.
Table 1: Comparative Biological Activities of Benzoate and Aldehyde Derivatives
| Compound Class | Representative Compound(s) | Biological Activity | Key Findings | Reference(s) |
| Salicylanilide Benzoates | 5-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoate | Antibacterial (Gram-positive) | Potent activity against methicillin-resistant Staphylococcus aureus (MRSA). | [2] |
| Eugenyl Benzoate Derivatives | 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate | Anticancer (Colon Cancer) | Induces apoptosis and inhibits BCL-2 in HT29 colorectal cancer cells. | [3][4][7] |
| Methyl Benzoate Analogs | Methyl 3,4-dihydroxycinnamate | Anticancer (Hepatocellular Carcinoma) & DNA Methylation Inhibition | Cytotoxic to Hep3B cells and decreases global DNA methylation levels. | [8] |
| Aromatic Aldehydes | Cinnamaldehyde | Antimicrobial & Anti-inflammatory | Broad-spectrum antimicrobial activity and inhibition of NF-κB transcriptional activity. | [1][9] |
| Formylphenyl Derivatives | 5-Trifluoromethyl-2-formylphenylboronic acid | Antimicrobial | Moderate activity against Candida albicans and higher activity against Aspergillus niger and Bacillus cereus. | [10] |
| Substituted Phenyl Benzoates | 2-(4-substituted phenyl-1-piperazinyl)ethyl 2-aminobenzoates | Analgesic & Anti-inflammatory | Potent analgesic properties with minor anti-inflammatory activity. | [5] |
Experimental Workflows and Methodologies
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key in vitro assays to evaluate the biological activities of novel 4-Formylphenyl 3-methylbenzoate derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Assessment of Anticancer Activity: The MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary anticancer screening. It provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of potential cytotoxic agents. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Evaluation of Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is fundamental for assessing the potency of new antimicrobial compounds. The broth microdilution method is a widely used and scalable technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Include a growth control (bacteria and broth without compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a viability indicator like resazurin can be added to aid in the determination of the MIC.
-
Diagram: MIC Assay Workflow
Caption: Workflow of the broth microdilution MIC assay.
Probing Anti-inflammatory Potential: In Vitro COX-2 Inhibition and NF-κB Signaling Assays
To investigate the anti-inflammatory properties of 4-Formylphenyl 3-methylbenzoate derivatives, two key pathways can be targeted: the cyclooxygenase (COX) pathway and the NF-κB signaling cascade.
3.3.1. COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. A common method involves a fluorometric detection of prostaglandin G2, an intermediate product of the COX reaction.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
-
Reagent Preparation:
-
Prepare a COX assay buffer, a solution of the COX probe (e.g., Amplex™ Red), and a cofactor solution.
-
Reconstitute the human recombinant COX-2 enzyme.
-
Prepare a stock solution of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, COX-2 enzyme, and various concentrations of the test inhibitor or controls.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the kinetic plot.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
-
3.3.2. NF-κB Luciferase Reporter Assay
This assay is used to screen for compounds that can modulate the NF-κB signaling pathway. It utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection (if not using a stable cell line):
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in a 96-well plate.
-
Transfect the cells with a plasmid containing the NF-κB-luciferase reporter construct.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the pathway.
-
-
Cell Lysis and Luciferase Assay:
-
After stimulation, lyse the cells to release the cellular contents, including the expressed luciferase.
-
Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
-
Luminescence Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Calculate the percentage of inhibition of NF-κB activation for each compound concentration and determine the IC₅₀ value.
-
Diagram: NF-κB Signaling Pathway and Inhibition
Sources
- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20230416256A1 - SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Formylphenyl 3-methylbenzoate
For researchers and drug development professionals, the synthesis and application of novel chemical entities like 4-Formylphenyl 3-methylbenzoate are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Formylphenyl 3-methylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond providing a product, aiming to be your trusted partner in all aspects of laboratory operations.
Understanding the Compound: A Prerequisite for Safe Handling
4-Formylphenyl 3-methylbenzoate is an aromatic ester. While specific toxicological data for this exact compound is not extensively published, by examining its structural motifs—an aromatic aldehyde and a benzoate ester—we can infer its likely hazard profile. Aromatic aldehydes can cause skin, eye, and respiratory irritation.[1][2][3] Esters, while generally of lower toxicity, can also be irritants. Furthermore, many aromatic compounds exhibit aquatic toxicity.[4]
Key Physical and Chemical Properties (Inferred from similar compounds):
-
Appearance: Likely a solid at room temperature.[4]
-
Reactivity: Incompatible with strong oxidizing agents, and potentially with strong acids and bases.[2][5]
-
Combustibility: As a solid organic compound, it is likely combustible and may form explosive dust clouds if finely dispersed in the air.[1]
| Hazard Class | Potential Effect | Primary Exposure Route |
| Skin Irritant | Causes skin irritation.[3] | Dermal contact |
| Eye Irritant | Causes serious eye irritation.[2][3] | Ocular contact |
| Respiratory Irritant | May cause respiratory irritation.[1][3] | Inhalation of dust |
| Aquatic Toxicity | Harmful to aquatic life.[4] | Environmental release |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-Formylphenyl 3-methylbenzoate is not merely a suggestion but a requirement governed by local, state, and federal regulations.[1] Adherence to these guidelines is paramount. The following workflow provides a structured approach to its disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Formylphenyl 3-methylbenzoate for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or glasses with side shields.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[5]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[7]
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Never mix incompatible wastes.[8]
Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for 4-Formylphenyl 3-methylbenzoate waste. The container must be made of a material compatible with the chemical and have a secure lid.[8]
-
Labeling: The label should include:
-
The full chemical name: "4-Formylphenyl 3-methylbenzoate"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Aquatic Toxin")
-
The date the waste was first added to the container.
-
-
Solid Waste: Collect any solid residual 4-Formylphenyl 3-methylbenzoate, including contaminated weighing papers or spatulas, in this container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The solvent must also be listed on the waste label with its approximate percentage.
Decontamination of Labware: A Multi-Rinse Approach
Properly decontaminating labware that has come into contact with 4-Formylphenyl 3-methylbenzoate is crucial to prevent cross-contamination and ensure safety.
Procedure:
-
Initial Rinse: The first rinse of any container or piece of labware that held 4-Formylphenyl 3-methylbenzoate must be collected as hazardous waste.[8] Use a suitable solvent in which the compound is soluble.
-
Subsequent Rinses: For containers of highly toxic chemicals, the first three rinses should be collected as hazardous waste.[8] Given the irritant nature of this compound, a conservative approach of collecting the first two to three rinses is recommended.
-
Final Cleaning: After the initial hazardous waste rinses, the labware can be washed according to standard laboratory procedures.
Spill Management: Preparedness is Key
In the event of a spill, a quick and informed response is essential.
For Minor Spills (a few grams):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Remove Ignition Sources: Eliminate any potential sources of ignition.[1]
-
Ventilate the Area: Ensure adequate ventilation.
-
Clean-Up: Wearing appropriate PPE, gently sweep the solid material to avoid creating dust and place it in the designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency responders.[1]
-
Secure the Area: Prevent entry to the spill area.
Disposal Decision Flowchart
This flowchart provides a visual guide to the decision-making process for the disposal of 4-Formylphenyl 3-methylbenzoate.
Caption: Disposal decision workflow for 4-Formylphenyl 3-methylbenzoate.
Regulatory Compliance: A Non-Negotiable Aspect of Disposal
The disposal of hazardous waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[9] These regulations are in place to protect human health and the environment. It is illegal and unethical to dispose of chemical waste down the sanitary sewer or in the regular trash.[8][10] All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[11] Your institution's Environmental Health and Safety (EHS) department is your primary resource for ensuring compliance with all applicable regulations.[12]
Conclusion: Safety and Responsibility in Scientific Advancement
The proper disposal of chemical waste is an integral part of responsible scientific research. By following these guidelines for 4-Formylphenyl 3-methylbenzoate, you are not only ensuring your own safety and that of your colleagues but also contributing to the broader goal of environmental stewardship. Always consult your institution's specific safety protocols and your EHS department for guidance.
References
-
PubChem. (n.d.). Methyl 4-formyl-3-methylbenzoate. National Institutes of Health. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. Retrieved from [Link]
-
PubChem. (n.d.). 4-Formylphenyl benzoate. National Institutes of Health. Retrieved from [Link]
-
Biolandes. (2024, August 2). CHEMICAL SAFETY DATA SHEET. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from [Link]
-
University at Buffalo. (n.d.). Hazardous Waste Manual. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Methyl 4-formylbenzoate. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 4-formyl-3-methylbenzoate | C10H10O3 | CID 20134185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-(3-formylphenyl)benzoate 97 221021-36-9 [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Manual [ehs.cornell.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. ohio.edu [ohio.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
